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Bismuth;dysprosium

Cat. No.: B079975
CAS No.: 12010-41-2
M. Wt: 371.48 g/mol
InChI Key: BVHFJALZPBQLLT-UHFFFAOYSA-N
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Description

Significance of Bismuth and Dysprosium in Advanced Materials Science

Bismuth, a heavy post-transition metal, possesses a unique combination of properties that make it a compelling component in functional materials. Its distinct electronic characteristics, low thermal conductivity, and strong spin-orbit coupling are foundational to its use in thermoelectrics, topological insulators, and certain types of catalysts. aip.orgumass.edu Bismuth-based materials like bismuth telluride (Bi2Te3) are classic low-temperature thermoelectric materials. researchgate.netdiva-portal.org The layered crystal structures often found in bismuth compounds can lead to pronounced anisotropic physical properties. aip.org

Dysprosium is a rare-earth element renowned for its exceptionally high magnetic moment and magnetocrystalline anisotropy. ontosight.ai These characteristics are critical for the development of high-performance permanent magnets, where dysprosium is often added to neodymium-iron-boron (Nd-Fe-B) magnets to enhance their coercivity and thermal stability, making them suitable for high-temperature applications such as in electric vehicle motors and wind turbines. wikipedia.orgsamaterials.com Beyond magnets, dysprosium's neutron-absorbing capabilities make it useful in nuclear reactor control rods, and its compounds are employed in data storage applications and as sources of infrared radiation. wikipedia.orgsamaterials.com The combination of dysprosium's potent magnetism with bismuth's unique electronic and structural properties creates a fertile ground for discovering materials with novel and enhanced functionalities. ontosight.aiplos.org

Overview of Intermetallic and Oxide Systems Involving Bismuth and Dysprosium

The investigation of Bi-Dy systems has primarily branched into two major classes of materials: intermetallic alloys and complex oxides. Each class offers a distinct set of properties and potential applications.

Oxide Systems: Oxide systems involving bismuth and dysprosium are a major focus of current research, particularly in the realm of multiferroics and solid-state ionics.

Dysprosium-Doped Bismuth Ferrite (B1171679) (BiFeO3): Bismuth ferrite (BFO) is one of the most studied multiferroic materials, exhibiting both ferroelectric and magnetic ordering at room temperature. mdpi.com However, issues like high leakage current have hindered its application. mdpi.com Doping with dysprosium at the bismuth site (creating Bi1-xDyxFeO3) has emerged as a key strategy to tune and enhance its properties. whiterose.ac.ukdoi.org Research shows that Dy substitution can suppress the spin cycloid structure of BFO, leading to enhanced magnetization. researchgate.net It also influences the crystal structure, optical bandgap, and dielectric and ferroelectric characteristics. mdpi.comwhiterose.ac.ukdoi.orgrsc.org These tunable properties make Dy-doped BFO a candidate for applications in nonvolatile memory, spintronic devices, and sensors. mdpi.com

Dysprosium-Stabilized Bismuth Oxide (Bi2O3): Bismuth oxide in its high-temperature delta phase (δ-Bi2O3) exhibits exceptionally high ionic conductivity, making it a promising electrolyte for solid oxide fuel cells (SOFCs). acs.org However, this phase is only stable at high temperatures. Doping with rare-earth oxides, including dysprosium oxide (Dy2O3), can stabilize the desirable crystal structure at lower, more practical operating temperatures. acs.org Research on Dysprosia-Stabilized Bismuth Oxide (DSB) focuses on optimizing the dopant concentration to maximize ionic conductivity and long-term stability for low-temperature SOFC applications. acs.orgrsc.org

Other Complex Oxides: Research extends to even more complex systems, such as Bismuth Dysprosium Iron Gallate, developed as a sputtering target for thin-film deposition in electronics and optics. samaterials.com Additionally, dysprosium substitution in bismuth layer-structured ferroelectrics like Bi5Ti3FeO15 is being explored to create high-performance, high-temperature piezoelectric ceramics. scilit.com

Table 1: Effect of Dysprosium (Dy) Doping on the Properties of Bismuth Ferrite (Bi1-xDyxFeO3)

Dopant Concentration (x)Crystal Structure/SymmetryKey Research FindingsReference
0.05Rhombohedral (R3c)Energy band gap determined to be 2.3 eV. Showed enhanced ferromagnetic and ferroelectric properties compared to undoped BiFeO3. mdpi.com
0.08Epitaxial, no change of symmetryMaintained good ferroelectric and piezoelectric responses. rsc.org
0.11Epitaxial, no change of symmetryShowed a significant reduction of the optical bandgap to 2.25 eV from 2.68 eV in pure BiFeO3 films. rsc.org
0.12RhombohedralResulted in weak ferromagnetic hysteresis loops with a maximum remnant magnetization (Mr) of 0.2103 emu/g. whiterose.ac.uk
0.15 - 0.20Structural transformation from Rhombohedral (R3c) to Orthorhombic (Pnma)Dielectric constant increased drastically at x=0.2. researchgate.net
0.30Rhombohedral (R3c)Achieved a maximum crystallite size of 59.57 nm, an energy bandgap of 2.81 eV, and a maximum saturation magnetization of 10.89 emu/g. doi.orgwhiterose.ac.uk

Historical Context of Academic Inquiry into Bismuth-Dysprosium Systems

The scientific investigation into materials containing bismuth and dysprosium has evolved significantly over several decades. Early academic work, dating back to the 1960s and 1970s, was largely focused on fundamental physics and materials characterization. Researchers at this time concentrated on simple binary intermetallic compounds like DyBi, seeking to understand their basic magnetic structures and physical properties. aip.orgiaea.orgacs.org

The late 20th and early 21st centuries witnessed a paradigm shift in materials science, with a growing emphasis on designing materials with specific, tailored functionalities for technological applications. This spurred a move towards more complex systems. The discovery of multiferroic properties in materials like bismuth ferrite (BFO) around the turn of the century opened a vibrant new field of research. mdpi.comrsc.org Consequently, from the 2000s onwards, a substantial body of work has been dedicated to doping BFO with various elements, with dysprosium proving to be a particularly effective dopant for tuning its magnetoelectric properties. whiterose.ac.ukdoi.orgresearchgate.net

Simultaneously, the drive for more efficient energy technologies propelled research into solid oxide fuel cells and thermoelectric materials. This led to intensive investigation of dysprosium-doped or stabilized bismuth oxide systems, aiming to harness their high ionic conductivity at intermediate temperatures. acs.orgrsc.org The discovery of ductility in certain rare-earth intermetallic compounds in 2003 also opened a new perspective on the potential mechanical properties of these materials. sciencedaily.com Today, research continues to push the boundaries, exploring novel compositions and nanostructures to unlock the full potential of bismuth-dysprosium based compounds for a new generation of advanced devices. samaterials.comscilit.comeurekaselect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiDy B079975 Bismuth;dysprosium CAS No. 12010-41-2

Properties

IUPAC Name

bismuth;dysprosium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Bi.Dy
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFJALZPBQLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Dy].[Bi]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiDy
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065157
Record name Bismuth, compd. with dysprosium (1:1)
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Molecular Weight

371.480 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12010-41-2
Record name Bismuth, compd. with dysprosium (1:1)
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Record name Bismuth, compd. with dysprosium (1:1)
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Record name Bismuth, compd. with dysprosium (1:1)
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Record name Bismuth, compound with dysprosium (1:1)
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Synthetic Methodologies for Bismuth Dysprosium Compounds

Solid-State Reaction Synthesis of Bismuth-Dysprosium Oxides

Solid-state reaction is a conventional and widely used method for preparing polycrystalline bismuth-dysprosium oxides. This technique involves the direct reaction of precursor materials in their solid form at elevated temperatures. The precursors, typically oxides or carbonates of bismuth and dysprosium, are intimately mixed and ground to ensure homogeneity. The mixture is then subjected to a high-temperature heat treatment, known as calcination, to facilitate the diffusion of ions and the formation of the desired compound.

For instance, solid solutions of DyₓBi₂₋ₓO₃ (where x=0, 1, and 2) have been successfully synthesized by calcining a mixture of dysprosium hydroxide and bismuth hydroxide at a temperature of 700 °C for 2 hours. researchgate.net This process leads to the formation of a polycrystalline solid solution. The solid-state method is often favored for its simplicity and scalability, although it can sometimes lead to products with large particle sizes and compositional inhomogeneities if not carefully controlled. Another study reported the synthesis of a novel double dysprosium- and tantalum-doped bismuth oxide electrolyte using a solid-state reaction. researchgate.net The process involved calcining the powder mixtures at 700 °C for 1 hour to eliminate organic compounds and solvents, followed by sintering at 850 °C for 4 hours. researchgate.net

The calcination temperature is a critical parameter in solid-state synthesis as it directly influences the phase purity, crystallinity, and particle size of the final product. Optimizing this temperature is crucial to obtain the desired crystallographic phase and to avoid the formation of secondary or impurity phases.

In the synthesis of bismuth dysprosium oxide (BiDyO₃), the effect of calcination temperature on phase purity has been systematically investigated. researchgate.net A simple chemical route was employed to prepare BiDyO₃, followed by calcination at different temperatures. X-ray diffraction (XRD) analysis confirmed the formation of phase-pure BiDyO₃ at a specific temperature. The crystallite sizes of the synthesized BiDyO₃ were found to increase with increasing calcination temperature, as detailed in the table below. researchgate.net

Table 1: Effect of Calcination Temperature on BiDyO₃ Crystallite Size

Calcination Temperature (°C) Crystallite Size (nm)
500 9.9
600 14.8
700 15.5

This data clearly indicates that higher calcination temperatures promote grain growth, leading to larger crystallites. The optimization of this parameter is essential for tailoring the material's properties for specific applications.

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity, lower reaction temperatures, and the ability to control particle size and morphology. These techniques involve the use of precursor salts dissolved in a suitable solvent, followed by a chemical reaction to precipitate or form the desired compound.

Reverse co-precipitation is a wet chemical technique that has been successfully employed for the synthesis of nano-scale stabilized bismuth oxide electrolytes. rsc.org In this method, a mixed solution of the precursor salts is added to a precipitating agent, which is the reverse of the conventional co-precipitation method. This approach allows for a more homogeneous, molecular-level mixing of the constituent ions, leading to the formation of the desired cubic fluorite structure at significantly lower temperatures. rsc.org

For example, nano-scale erbia-stabilized bismuth oxides (ESBs) have been synthesized via reverse strike co-precipitation, achieving the desired cubic fluorite structure at a calcination temperature of only 500 °C. rsc.org Similarly, dysprosium and zirconium co-doped bismuth oxide (DZSB) electrolytes have been synthesized using the reverse co-precipitation method, resulting in single-cubic phase powders. rsc.org The addition of a dispersant like polyethylene glycol (PEG) during the synthesis can help in preparing nano-scale powders and reducing agglomeration. rsc.org This technique has also been used to develop novel double dopant bismuth oxide electrolyte systems with dysprosium and gadolinium. researchgate.net

The sol-gel method is a versatile wet-chemical technique used for the fabrication of ceramic materials, including garnet films, from a chemical solution or "sol" that acts as a precursor for an integrated network or "gel" of discrete particles or network polymers. This process allows for the production of materials with high purity and homogeneity at relatively low temperatures.

Bi-substituted dysprosium iron garnet films have been prepared using the sol-gel process. jmst.org In a typical procedure, precursor materials are dissolved in a solvent, and through a series of hydrolysis and polycondensation reactions, a sol is formed. This sol is then deposited on a substrate and annealed to crystallize the garnet phase. For Bi-substituted dysprosium iron garnet films, annealing at 650°C resulted in a polycrystalline garnet structure with no preferred orientation or impurity phases. jmst.org The sol-gel method offers excellent control over the stoichiometry and microstructure of the resulting films, making it suitable for applications in magneto-optics.

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly useful for the synthesis of materials that are not stable at their melting points. While specific studies on the hydrothermal synthesis of bismuth-dysprosium compounds are not abundant, the general principles of this method are applicable.

In a typical hydrothermal process, the precursors are sealed in an autoclave with a solvent (usually water) and heated to temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of the precursors and the subsequent crystallization of the desired product. For instance, Dy(OH)₃ and Dy₂O₃ nanorods have been synthesized using a hydrothermal method from commercial bulk Dy₂O₃ crystals. researchgate.net This demonstrates the capability of the hydrothermal route to produce nanostructured materials with controlled morphologies.

Chemical precipitation is a straightforward and widely used method for the synthesis of hydroxides and oxides of various metals. This technique involves the formation of an insoluble solid (a precipitate) from a solution.

In the context of bismuth-dysprosium compounds, dysprosium hydroxide, bismuth hydroxide, and mixed dysprosium bismuth hydroxide have been prepared in the form of a gel using a chemical precipitation technique. researchgate.netresearchgate.net This involves the reaction of soluble salts of bismuth and dysprosium with a precipitating agent, such as an alkali hydroxide, to form the insoluble hydroxides. The resulting gel-like precipitate can then be converted into the corresponding oxides by calcination at an appropriate temperature. For example, calcining the mixed hydroxide gel at 700 °C for 2 hours leads to the formation of solid solutions of DyₓBi₂₋ₓO₃. researchgate.net This method is valued for its simplicity and effectiveness in producing precursors for solid-state reactions.

Vapor Deposition and Thin Film Fabrication

Vapor deposition techniques are paramount for the fabrication of high-quality thin films of bismuth-dysprosium compounds. These methods involve the deposition of atomic or molecular species onto a substrate from the vapor phase. Control over deposition parameters allows for precise tailoring of film thickness, composition, crystallinity, and surface morphology.

Radio frequency (RF) magnetron sputtering is a versatile physical vapor deposition (PVD) technique widely used for depositing complex oxide thin films like bismuth-dysprosium-substituted iron garnets. This method offers fine control over the deposition process, enabling the production of high-quality films with desirable magneto-optical properties. icm.edu.pl

In this process, a target of the desired composition (e.g., BiDyFeGaO) is bombarded with energetic ions from an argon plasma. wikipedia.org This bombardment dislodges, or "sputters," atoms from the target, which then travel through the vacuum chamber and deposit onto a heated substrate. The use of an RF power source is necessary for sputtering insulating or poorly conducting targets like garnets.

Key process parameters that influence the final film properties include RF power, sputtering gas pressure, substrate temperature, and post-deposition annealing conditions. For instance, the stoichiometry and magneto-optical quality of Bi₂.₁Dy₀.₉Fe₃.₉Ga₁.₁O₁₂ films are significantly affected by the substrate stage temperature and rotation rate during deposition. icm.edu.pl Post-deposition annealing in an air or oxygen atmosphere is often required to crystallize the as-deposited amorphous films into the desired garnet phase. icm.edu.plwikipedia.org Researchers have employed various strategies to enhance the magneto-optical properties of sputtered films, including co-sputtering from multiple targets, sequential sputtering to create multilayer structures, and the use of protective oxide layers. icm.edu.pl

Table 1: Key Parameters in RF Magnetron Sputtering of Bismuth-Dysprosium Garnet Films

ParameterTypical Range/ValueInfluence on Film PropertiesReference
Target CompositionBiDyFeGaODetermines the final stoichiometry of the film. wikipedia.org
Sputtering GasPure Argon (Ar)Affects sputtering yield and film density. wikipedia.org
Substrate TemperatureRoom Temperature to 650°CInfluences film crystallinity and surface morphology. icm.edu.pl
RF PowerVariableControls the deposition rate and energy of sputtered atoms. icm.edu.pl
Post-deposition Annealing490°C to 650°C in airCrucial for crystallization and optimizing magneto-optical response. icm.edu.pl

Ion beam deposition (IBD) and the related technique of ion beam sputter deposition (IBSD) are advanced methods that offer a high degree of control over the deposition process, leading to the formation of dense, smooth, and high-purity thin films. angstromengineering.comkorvustech.com While specific examples for bismuth-dysprosium compounds are not prevalent in the provided search results, the principles of the technique are applicable.

In IBSD, a focused beam of ions, typically from a gridded ion source, is directed at a target material. The energetic ions sputter atoms from the target, which then deposit onto a substrate. A key advantage of IBSD is that the ion source is separate from the plasma, allowing for independent control over ion energy and ion current density. korvustech.comprecisionoptical.com This decoupling of the plasma from the deposition chamber results in a lower operating pressure, which reduces the incorporation of impurities into the growing film. angstromengineering.com

The high level of control in IBSD allows for the precise tailoring of film properties such as stoichiometry, thickness, and microstructure. korvustech.comaip.org This makes it a suitable candidate for depositing complex multicomponent materials like bismuth-dysprosium compounds where precise compositional control is critical for achieving desired physical properties. The energetic nature of the sputtered particles can also enhance film adhesion and density. angstromengineering.com

Pulsed laser deposition (PLD) is a highly versatile technique for synthesizing thin films of complex materials, including bismuth-substituted iron garnets. brilliyond.comethw.org This method utilizes a high-power pulsed laser to ablate a target material inside a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a heated substrate.

A significant advantage of PLD is its ability to achieve stoichiometric transfer of material from the target to the substrate, which is particularly beneficial for complex, multi-element compounds. brilliyond.com The deposition process is carried out in a controlled atmosphere, often with a background pressure of a reactive gas like oxygen, which is crucial for the growth of oxide films.

For the synthesis of bismuth-dysprosium compounds, a target of the desired stoichiometry would be prepared. A pulsed laser, such as a Nd:YAG laser, is then focused onto the target. wikipedia.org The laser fluence, repetition rate, substrate temperature, and background gas pressure are critical parameters that influence the crystallinity, surface morphology, and physical properties of the resulting thin film. For example, in the deposition of bismuth thin films, the laser wavelength and fluence have been shown to affect the surface roughness and crystalline structure. wikipedia.orgyoutube.com PLD has been successfully used to grow epitaxial thin films of various garnet materials on suitable substrates like gadolinium gallium garnet (GGG). aip.org

Table 2: Comparison of Vapor Deposition Techniques for Bismuth-Dysprosium Compounds

TechniqueKey AdvantagesKey DisadvantagesTypical Applications
RF Magnetron Sputtering Good for large-area deposition, fine control over parameters. icm.edu.plCan have lower deposition rates, potential for plasma-induced damage.Magneto-optical films, protective coatings.
Ion Beam Deposition High-purity films, excellent control over film properties, dense and smooth films. angstromengineering.comkorvustech.comLower deposition rates, more complex and expensive equipment.Precision optical coatings, microelectronics.
Pulsed Laser Deposition Stoichiometric transfer of complex materials, relatively fast deposition rates. brilliyond.comCan produce particulates ("splashing"), limited deposition area.Research and development of novel materials, epitaxial films.

Post-Synthesis Processing and Annealing Effects

Following initial synthesis, post-processing treatments, particularly thermal annealing, are essential for refining the microstructure and optimizing the properties of Bismuth-Dysprosium compounds.

Rapid Thermal Annealing for Crystallization

Rapid Thermal Annealing (RTA) is a post-synthesis process that utilizes high heating rates (e.g., 10–50 °C/s) for short durations nih.gov. This method is distinct from conventional furnace annealing, which employs much slower heating ramps. The primary goal of RTA is to induce crystallization in the material while minimizing unwanted diffusion or grain growth that can occur during longer annealing times nih.gov.

In chemical solution deposition methods, the annealing step is critical as it facilitates the removal of organic components at lower temperatures and promotes phase formation and crystallization at higher temperatures nih.gov. The high ramp rate in RTA delays the physical processes of densification and crystallization to higher temperatures, which can significantly influence the final microstructure of the film nih.gov. For complex oxide systems like dysprosium-doped bismuth ferrite (B1171679) (a related compound), annealing is a critical step to achieve the desired crystalline phase and enhance material properties whiterose.ac.uk. The process helps to reduce stress within the film and minimize defects, leading to improved crystallinity scirp.org.

Influence of Annealing Parameters on Microstructure and Properties

Annealing parameters, chiefly temperature and duration, have a profound impact on the microstructure and, consequently, the physical properties of Bismuth-Dysprosium compounds. Studies on dysprosium-substituted bismuth ferrite (BiFeO3) provide significant insights into these effects.

Increasing the annealing temperature generally leads to changes in crystallite size, lattice parameters, and strain. For instance, in BiFeO3 nanoparticles, an increase in annealing temperature from 450°C to 650°C was shown to decrease strain and dislocation densities arxiv.org. However, it can also promote the formation of secondary phases if the temperature is too high, highlighting the narrow processing window for achieving phase-pure materials arxiv.org. The annealing process facilitates re-crystallization, which can enhance the crystallinity and improve the surface quality of thin films scirp.org.

The substitution of dysprosium into the bismuth ferrite lattice itself alters the structural parameters. As the concentration of Dy3+ is varied, changes in lattice constants and unit cell volume are observed, which can be further modified by the annealing process whiterose.ac.uk. The interaction between annealing conditions and dopant concentration is therefore a key factor in tuning the material's final properties.

Annealing ParameterEffect on Microstructure & PropertiesSource
Temperature Affects crystallite size, strain, and phase purity. Higher temperatures can reduce defects but may also lead to secondary phases. arxiv.org
Atmosphere The gas environment (e.g., air, oxygen) during annealing can influence oxidation states and prevent the formation of oxygen vacancies.
Duration Longer annealing times can promote grain growth and ensure complete phase transformation.
Heating/Cooling Rate Rapid rates (as in RTA) can suppress unwanted diffusion and lead to finer-grained microstructures compared to slow conventional annealing. nih.gov

This table summarizes the general influence of key annealing parameters on the microstructure and properties of ceramic materials like Bismuth-Dysprosium compounds.

Thermal Treatment for Phase Conversion and Stabilization

Thermal treatment is a powerful tool for controlling the crystallographic phase of a material. In bismuth oxide-based systems, the addition of dopants like dysprosium is crucial for stabilizing specific phases at desired operating temperatures. Pure bismuth oxide exists in several phases, with the high-temperature cubic delta (δ) phase exhibiting the highest ionic conductivity. However, this phase is only stable at high temperatures.

Research has shown that co-doping bismuth oxide with dysprosium and other elements like gadolinium or zirconium can effectively stabilize the highly conductive cubic phase at lower temperatures researchgate.netresearchgate.net. For example, a composition with 8 mol% Dy and 4 mol% Gd was found to stabilize the cubic phase, which otherwise would transform to a less conductive rhombohedral phase researchgate.net. Similarly, co-doping with 15 mol% dysprosium and 5 mol% zirconium resulted in a stable single-cubic phase with high ionic conductivity at 500°C researchgate.net.

Heat treatment can also induce phase transformations. In certain bismuthate glass systems, heating the amorphous material leads to the sequential crystallization of different phases. For instance, a glassy sample can first crystallize into a δ-like Bi2O3 phase, which upon further heating, transforms into other crystalline bismuth-containing compounds nih.gov. This demonstrates that a carefully controlled thermal treatment schedule is essential for achieving and stabilizing the desired functional phase in Bismuth-Dysprosium oxide systems.

Purification Techniques for High Purity Bismuth and Dysprosium Materials

The synthesis of high-purity Bismuth-Dysprosium compounds necessitates starting with high-purity precursor materials. Various techniques are employed to refine bismuth and dysprosium to the required levels, removing unwanted impurities that could degrade the final product's performance.

For Bismuth , common purification methods include:

Vacuum Distillation: This method is effective for separating bismuth from impurities with different vapor pressures.

Electrolytic Refining: In the Betts process, crude lead bullion containing bismuth is electrolyzed. Bismuth behaves similarly to copper in this process and can be separated wikipedia.org.

Chemical Methods: Reacting molten crude bismuth with chlorine gas converts metallic impurities into their chlorides while leaving bismuth metal unchanged, allowing for their separation wikipedia.org.

For Dysprosium , which is a rare earth element, purification is often challenging due to its chemical similarity to other lanthanides. The primary methods include:

Liquid-Liquid Extraction: This is the current industry standard for separating rare earth elements. It uses an organic solvent and a water-based solvent. Chelating agents are added to the organic phase, which selectively bind to specific rare earth ions, allowing for their separation ucsb.edu.

Ion Exchange: This technique provides another route for separating chemically similar rare earth elements.

Metallothermic Reduction and Vacuum Distillation: Dysprosium metal is typically produced by the reduction of its anhydrous halides with alkali or alkaline earth metals. The resulting metal is then further purified by vacuum distillation to remove volatile impurities and achieve high purity institut-seltene-erden.deresearchgate.net.

Recent research has also focused on developing cleaner and more efficient separation processes, such as using specific chelators that bind preferentially to certain rare earth elements, allowing for their precipitation and separation at room temperature without the need for harsh organic solvents ucsb.edu.

TechniqueTarget ElementPrinciple of SeparationSource
Vacuum Distillation Bismuth, DysprosiumDifference in vapor pressure between the metal and its impurities. institut-seltene-erden.deresearchgate.net
Electrolytic Refining BismuthElectrochemical potential differences. wikipedia.org
Liquid-Liquid Extraction DysprosiumDifferential solubility and chelation of ions in two immiscible liquid phases. ucsb.edunih.govacs.org
Ion Exchange DysprosiumDifferential affinity of ions for a solid ion-exchange resin. institut-seltene-erden.de

This interactive data table outlines the primary techniques used for the purification of bismuth and dysprosium.

Crystallographic and Structural Characterization of Bismuth Dysprosium Systems

X-ray Diffraction (XRD) Analysis for Phase Identification

X-ray diffraction is a primary tool for investigating the crystalline nature of Bi-Dy systems. By analyzing the diffraction patterns, researchers can identify crystalline phases, determine lattice parameters, and gain information about structural transformations.

Powder X-ray Diffraction (PXRD) is widely used for the fundamental structural analysis of polycrystalline Bi-Dy materials. In studies of dysprosium-substituted bismuth ferrite (B1171679) (Bi₁₋ₓDyₓFeO₃), PXRD analysis has been crucial in identifying the crystal structure. For low concentrations of dysprosium, the material typically exhibits a rhombohedral perovskite structure belonging to the R3c space group. researchgate.netdoi.org However, as the concentration of Dy³⁺ increases, a structural phase transition to a more stable orthorhombic (Pnma) phase is observed. researchgate.net

Similarly, for dysprosium-doped bismuth vanadate (B1173111) (Bi₄V₂O₁₁), XRD patterns reveal phase transformations dependent on the Dy³⁺ concentration. Undoped Bi₄V₂O₁₁ stabilizes in a monoclinic α phase. acs.org With increasing dysprosium content, the structure transitions first to an orthorhombic β-phase and subsequently to a high-conductivity tetragonal γ-phase. acs.org In other systems, such as Dy₂O₃ and ZrO₂ co-doped bismuth oxide, a stable cubic fluorite structure (δ-Bi₂O₃ type) is formed, which is of interest for solid oxide fuel cells. rsc.orgucr.edu The synthesis of Dy-V co-doped Bi₂O₃ ceramics also shows a transition from a mixture of α and δ phases to a single face-centered cubic (fcc) δ-phase with the Fm-3m space group as the dopant concentrations are varied. researchgate.net

Table 1: Crystal Structures of Bismuth-Dysprosium Compounds Identified by PXRD

Compound System Dy³⁺ Concentration (x) Crystal System Space Group Source(s)
Bi₁₋ₓDyₓFeO₃ x = 0.0 - 0.15 Rhombohedral R3c researchgate.netdoi.org
Bi₁₋ₓDyₓFeO₃ x = 0.15 - 0.20 Orthorhombic Pnma researchgate.net
Dy-doped Bi₄V₂O₁₁ 2% Monoclinic C2/m acs.org
Dy-doped Bi₄V₂O₁₁ 3% Orthorhombic - acs.org
Dy-doped Bi₄V₂O₁₁ 4-5% Tetragonal (γ-phase) - acs.org
(Bi₂O₃)₁₋ₓ(Dy₂O₃)ₓ x = 0.10 - 0.25 Cubic Fm-3m researchgate.net
Dy-V co-doped Bi₂O₃ V-rich Cubic (Fluorite) Fm-3m researchgate.net

Rietveld refinement is a powerful analytical procedure used to refine the crystal structure parameters of a material by fitting a theoretical diffraction pattern to the experimental powder diffraction data. This method provides precise information on lattice parameters, atomic positions, and site occupancy factors.

Table 2: Lattice Parameters of Bismuth-Dysprosium Compounds from Rietveld Refinement

Compound Crystal System Lattice Parameters Source(s)
Bi-Dy Double Perovskite Monoclinic a = 5.5881 Å, b = 5.6541 Å, c = 7.9186 Å, β = 89.9081° colab.ws
Bi-Dy Double Perovskite Orthorhombic a = 5.4807 Å, b = 5.3583 Å, c = 7.4045 Å colab.ws
BiAl₃(PO₄)₂(OH)₆ Rhombohedral a = 6.99608(5) Å, c = 16.1495(4) Å researchgate.net

Grazing Incidence X-ray Diffraction (GIXRD) is a specialized surface-sensitive technique adapted for the structural analysis of thin films. measurlabs.com By using a very small, fixed angle of incidence for the X-ray beam, the penetration depth is limited, which enhances the diffraction signal from the thin film while minimizing interference from the substrate. measurlabs.comredalyc.org

This technique has been employed to evaluate the crystalline structure of thin films containing bismuth and dysprosium. For instance, GIXRD was used to assess the crystallinity of Bi₂Dy₁Fe₄Ga₁O₁₂ thin films deposited on fused quartz substrates. aip.org The method is also suitable for analyzing the microstructure and thermal effects in pure bismuth thin films, where it can track phase changes, such as the formation of bismuth oxide upon annealing. redalyc.org GIXRD scans of Dysprosium Iron Garnet (DyIG) thin films on silicon substrates have confirmed the absence of secondary phases. researchgate.net

Neutron Diffraction Studies

Neutron diffraction offers a complementary perspective to X-ray diffraction, particularly because neutron scattering lengths are not dependent on the atomic number in a simple way. This allows for the precise location of light elements like oxygen in the presence of heavy elements such as bismuth.

Detailed powder neutron diffraction (PND) studies have been conducted on Bi-Dy systems, such as Bi₁₋ₓDyₓFeO₃, to investigate subtle structural distortions and magnetic ordering. rsc.orgkent.ac.uk A PND study of Bi₀.₉₅Dy₀.₀₅FeO₃ revealed the disappearance of magnetic Bragg peaks with rising temperature, indicating a transition from an anti-ferromagnetic to a paramagnetic state. kent.ac.uk In another study, a bismuth cobalt dysprosium oxide with the composition Bi₁₂.₅Dy₁.₅CoO₂₂.₃₂₅ was analyzed using variable temperature neutron diffraction, which confirmed its cubic structure. dntb.gov.ua Furthermore, studies on related systems have shown that low levels of tungsten doping in bismuth dysprosium oxide can be effectively studied using neutron diffraction to understand defect structures. qmul.ac.uk

To understand the structure beyond the average crystallographic arrangement, total neutron scattering combined with Reverse Monte Carlo (RMC) analysis is employed. This powerful combination allows for the characterization of local structural disorder, which is often crucial for understanding material properties.

While direct RMC analysis on a simple binary Bi-Dy compound is not extensively reported, the methodology has been successfully applied to complex bismuth oxides, providing a framework for its potential use in Bi-Dy systems. researchgate.netacs.org For example, in δ-Bi₂O₃ type phases, this technique has been used to characterize both the average and local structures, revealing details about oxide-ion vacancy distributions that are not accessible through conventional diffraction analysis alone. researchgate.net A reverse Monte Carlo simulation of neutron total elastic scattering data for Na₀.₅Bi₀.₅TiO₃ demonstrated that the covalent nature of Bi-O bonds leads to an off-centering of bismuth, which drives ferroelectricity. arxiv.org This approach provides critical insights into how local atomic arrangements deviate from the average crystal structure and influence material properties. acs.org

Electron Microscopy Investigations

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, microstructure, and elemental composition of bismuth-dysprosium materials.

SEM studies on Bi₁₋ₓDyₓFeO₃ have been used to analyze the surface morphology and grain size distribution. researchgate.netdoi.org These studies often show a non-uniform distribution of grains and can be coupled with Energy Dispersive X-ray (EDX) analysis to confirm the elemental composition and purity of the samples. doi.org

For a more detailed microstructural investigation at the nanoscale, High-Resolution Transmission Electron Microscopy (HR-TEM) is utilized. In a study of dysprosium and zirconium co-doped bismuth oxide (specifically Bi₀.₇₅Dy₀.₂₀Zr₀.₀₅O₁.₅₋δ), HR-TEM images showed that the material consisted of spheroid nanoparticles with sizes ranging from 100-200 nm. rsc.org Selected Area Electron Diffraction (SAED) patterns obtained via TEM can further confirm the crystalline nature and phase of the nanoparticles. rsc.org

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface morphology and microstructure of Bi-Dy compounds. In dysprosium-doped bismuth titanate (Bi₄₋ₓDyₓTi₃O₁₂) thin films, SEM analysis revealed that annealing at 710 °C results in the formation of polycrystallites. researchgate.net For Bi₁₋ₓDyₓFeO₃ samples prepared via auto combustion, SEM imaging showed a spherical structure with some aggregation. chalcogen.roresearchgate.net The grain size in these materials can be influenced by the concentration of the dopant. For instance, in Bi₀.₆Fe₁.₄Y₀.₅Se₂.₅₋ₓDyₓ nanopowders, the grain size, determined using the linear intercept technique on SEM images, increased from 15 nm in the undoped sample to 25–27 nm with dysprosium addition. rsc.org

Similarly, in dysprosium-doped bismuth oxide systems, the grain size has been observed to vary between approximately 17 and 37 µm, decreasing as the dopant concentration increases. researchgate.net In Bi₁₋ₓLuₓFeO₃ systems, SEM analysis indicated that increasing the lutetium content, which has a smaller ionic radius, leads to the formation of smaller particles. scielo.org.co The morphology of Bi-based cuprate (B13416276) ceramics, such as Bi₂Sr₁.₉Ca₀.₁₋ₓYₓCu₂O₇₊δ, is characterized by flat-shaped grains, a typical feature of these materials. elsevier.es For Bi₂O₃-doped yttria-stabilized zirconia (YSZ), SEM images show densely packed grains, with the average grain size increasing and cavity defects decreasing at higher sintering temperatures. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often used in conjunction with SEM, is a powerful technique for determining the elemental composition of a material. libretexts.orgthermofisher.comwikipedia.orgbruker.com It provides both qualitative and quantitative information, allowing for localized analysis of small features within a sample. thermofisher.combruker.comoxinst.com The technique relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam. wikipedia.org

In the study of Bi₁₋ₓLuₓFeO₃, EDS analysis is employed to confirm the elemental makeup of the synthesized materials. scielo.org.co Similarly, for Bi₂Sr₁.₉Ca₀.₁₋ₓYₓCu₂O₇₊δ ceramics, quantitative EDS analysis confirms the reduction in calcium content and the increase in yttrium content as the doping level (x) is increased. elsevier.es In dysprosium and zirconium co-doped bismuth oxide (DZSB) systems, X-ray photoelectron spectroscopy (XPS), a related surface-sensitive technique, has been used to confirm the presence of Bi³⁺ and Dy³⁺ ions. rsc.org

Determination of Crystallographic Parameters

Space Group Assignment and Lattice Parameter Determination

X-ray diffraction (XRD) is the primary technique used to determine the crystal structure, including the space group and lattice parameters, of Bi-Dy systems. For example, dysprosium-substituted bismuth ferrite (Bi₁₋ₓDyₓFeO₃) exhibits a rhombohedrally distorted perovskite structure belonging to the R3c space group. chalcogen.roresearchgate.net Rietveld refinement of XRD data for these materials shows that the lattice constants, a and c, and the unit cell volume change with increasing dysprosium content. chalcogen.ro For instance, in one study, the lattice constants were found to be in the range of a = 5.5638–5.5901 Å and c = 13.1878–13.6776 Å. chalcogen.ro The introduction of dysprosium can lead to a decrease in lattice parameters due to the smaller ionic radius of Dy³⁺ (0.912 Å) compared to Bi³⁺ (1.03 Å). rsc.org

In dysprosium and samarium co-doped Bi₂O₃, XRD patterns revealed that Dy-rich samples were more effective in stabilizing the cubic δ-phase. researchgate.net Similarly, in the (Bi₂O₃)₁₋ₓ(Dy₂O₃)ₓ system, a single δ-phase was stabilized at 800°C for doping ranges of 0.10 ≤ x ≤ 0.25, with lattice parameters showing systematic variations with Dy₂O₃ content. researchgate.net For dysprosium and zirconium co-doped bismuth oxides, the lattice parameters were also found to be lower than that of pure bismuth oxide (5.6595 Å) due to the smaller ionic radii of Dy³⁺ and Zr⁴⁺ compared to Bi³⁺, indicating the formation of a solid solution. rsc.org

The table below presents the lattice parameters for a Bi₁₋ₓDyₓFeO₃ system. chalcogen.ro

Doping Concentration (x) Lattice Constant a (Å) Lattice Constant c (Å) Unit Cell Volume (ų)
0.005.590113.6776412.09
0.0155.581213.4567410.15
0.035.572513.2358409.88
0.0455.568913.2011409.71
0.065.563813.1878409.75

This table was generated based on data from a study on dysprosium substituted bismuth ferrite. chalcogen.ro

Analysis of Homogeneity and Polycrystallinity

The homogeneity of solid solutions and the polycrystalline nature of sintered ceramics are critical aspects of material characterization. In Bi₃Nb₁₋ₓErₓO₇₋δ, a promising oxygen-ion conductor, the homogeneity regions of the solid solutions were determined using X-ray phase analysis and electron microscopy with X-ray fluorescence microanalysis. researchgate.net Similarly, in the Bi₃Nb₁₋ₓYbₓO₇₋ₓ system, X-ray and neutron powder diffraction were used to examine the material's structure, revealing that increasing ytterbium content leads to a commensurate fluorite structure with fully disordered cation and anion sublattices. rsc.org

In dysprosium-doped bismuth titanate (Bi₄₋ₓDyₓTi₃O₁₂) thin films, XRD and SEM analyses confirmed that the films become polycrystalline after annealing. researchgate.net For Bi₁₋ₓDyₓFeO₃, XRD patterns indicate a rhombohedrally distorted perovskite structure, and the broadening of diffraction peaks can be used to calculate the average crystallite size using the Scherrer equation. chalcogen.ro The presence of sharp and intense peaks in the XRD patterns of bismuth-doped cobalt ferrites suggests that the samples are polycrystalline with high crystallinity. aip.org

Defect Chemistry and Structural Disorder in Bismuth-Dysprosium Oxides

The functional properties of bismuth-dysprosium oxides are often governed by their defect chemistry, particularly the presence and distribution of oxide ion vacancies and structural disorder.

Oxide Ion Vacancy Distributions and Their Influence on Structure

In δ-Bi₂O₃ based materials, high ionic conductivity is attributed to a highly disordered oxygen sublattice. researchgate.net The substitution of Bi³⁺ with dopant cations like Dy³⁺ can stabilize the highly conductive δ-phase at lower temperatures. researchgate.net This stabilization is closely linked to the creation of oxide ion vacancies. The introduction of dopants with a lower valence than Bi³⁺, or smaller ionic radii, can lead to the formation of oxygen vacancies to maintain charge neutrality and accommodate lattice strain. d-nb.info

In the double-substituted system Bi₃Nb₁₋ₓYbₓO₇₋ₓ, the substitution of bismuth by niobium and ytterbium creates Frenkel interstitial oxide ions, which in turn increases the concentration of tetrahedral vacancies. rsc.org The ordering of these vacancies can be influenced by the composition, with a preference for <100> vacancy pair alignment observed in certain compositions. rsc.org The polarizability of the dopant cations plays a role in the stability of the disordered structure; highly polarizable ions like dysprosium can prevent the long-range ordering of anions, thus reducing the degradation of electrical conductivity that can occur upon prolonged annealing. rsc.org The introduction of structural defects, such as vacancies, can create under-coordinated sites that may enhance catalytic activity, as seen in bismuth-based electrocatalysts for CO₂ reduction. nih.gov

Crystal-Chemical Parameters and Their Correlation with Synthesis Conditions

The crystal-chemical parameters of bismuth-dysprosium systems are intricately linked to the synthesis conditions employed, including the chemical composition (dopant concentration), synthesis method, and processing temperatures. These factors collectively determine the resulting crystal structure, phase purity, lattice parameters, and cation distribution, which in turn govern the material's properties.

Influence of Synthesis Method and Dopant Concentration

The choice of synthesis method and the concentration of dysprosium are critical in defining the crystal structure of bismuth-based compounds.

Sol-Gel Auto-Combustion: This method is frequently used to synthesize dysprosium-substituted bismuth ferrite (Bi₁₋ₓDyₓFeO₃) nanoparticles. nih.govnih.gov X-ray diffraction (XRD) analysis of materials prepared via this route confirms a rhombohedral perovskite structure belonging to the R3c space group. nih.govnih.gov The substitution of Dy³⁺ for Bi³⁺ induces noticeable changes in the crystal-chemical parameters. As the dysprosium concentration (x) increases, a shift in the diffraction peaks is observed, indicating the successful incorporation of Dy³⁺ ions into the bismuth ferrite lattice. nih.govnih.gov This substitution affects the lattice parameters due to the difference in ionic radii between Dy³⁺ (0.92 Å) and Bi³⁺ (0.117 Å). nih.gov

For example, in one study, the crystallite size was found to vary with Dy³⁺ concentration, reaching a maximum value of 59.57 nm for x = 0.30. nih.govnih.gov This non-linear relationship highlights the complex influence of dopant concentration on crystal growth during the auto-combustion process.

Interactive Data Table: Crystal-Chemical Parameters of Bi₁₋ₓDyₓFeO₃ Synthesized via Sol-Gel Auto-Combustion nih.gov

Dy Concentration (x)Crystallite Size (nm)Lattice Constant 'a' (Å)Lattice Constant 'c' (Å)Unit Cell Volume (ų)
0.0041.595.5713.88373.21
0.1549.335.5813.81372.93
0.3059.575.5813.75371.13
0.4541.135.5913.68369.87
0.6038.995.5913.61367.92

Sol-Gel Synthesis of Bismuth Vanadates: The sol-gel technique has also been employed to prepare dysprosium-doped Bi₄V₂O₁₁ (Dy/BVO) nanoparticles. Research has shown that Dy³⁺ doping can stabilize the highly conductive γ-phase of the material. nih.gov The incorporation of dysprosium into the Bi₄V₂O₁₁ structure leads to a general increase in the c-parameter of the orthorhombic unit cell as the Dy³⁺ concentration rises. nih.gov

Solid-State Reaction: High-temperature solid-state reactions are used to synthesize more complex oxide systems. For instance, CaRMnSnO₆ double perovskites, where R includes Dy, were prepared at 1050–1100 °C in evacuated silica (B1680970) tubes. wikipedia.org X-ray powder diffraction and electron diffraction studies of the CaDyMnSnO₆ compound revealed a GdFeO₃-type orthorhombic structure with the space group Pnma. wikipedia.org A key crystal-chemical feature in this system is the disordered arrangement of Ca²⁺ and Dy³⁺ cations over the A-site and Mn and Sn cations over the B-site of the perovskite structure. wikipedia.org

Hydrothermal Synthesis: This method allows for crystallization at lower temperatures. It has been used to produce dysprosium oxide/bismuth oxide nanocomposites, resulting in a mixture of polycrystalline cubic Dy₂O₃ and triclinic Bi₂O₃ phases. The specific parameters of the hydrothermal process, such as temperature, pressure, and precursor chemistry, are crucial in determining the phase composition and morphology of the final product.

Molten Flux Synthesis: For intermetallic compounds like Ca₁₄₋ₓREₓCdSb₁₁ (where RE includes Dy), high-temperature reactions using molten Sn or Pb as a flux have proven effective for growing high-quality single crystals. wikipedia.orgereztech.com This method overcomes the poor crystallinity often obtained from direct melting of the constituent elements. wikipedia.orgereztech.com Single-crystal X-ray diffraction shows these materials crystallize in the tetragonal Ca₁₄AlSb₁₁ structure type (space group I4₁/acd). wikipedia.orgereztech.com The substitution of Dy for Ca is not random; a preference for specific crystallographic sites is observed, demonstrating a direct correlation between the elemental composition and the detailed crystal structure. wikipedia.orgereztech.com

Phase Stability and Transformation

Synthesis conditions, particularly temperature and dopant levels, play a crucial role in phase stability. In the dysprosium-doped Bi₄V₂O₁₁ system, increasing the Dy concentration was found to stabilize the desirable high-conductivity γ-phase at room temperature. nih.gov Similarly, in Bi₁₋ₓDyₓFeO₃ systems, while the rhombohedral (R3c) structure is maintained up to x = 0.60, the substitution is known to suppress the formation of secondary phases often found in pure bismuth ferrite, thus enhancing phase purity. nih.govnih.gov

Thermodynamic and Phase Equilibria Studies of Bismuth Dysprosium Systems

Phase Diagram Construction and Analysis

Phase diagrams are graphical representations of the equilibrium phases of a material system as a function of temperature, pressure, and composition. They are indispensable tools for materials design and processing.

The Bi-Dy binary system has been thermodynamically assessed using the CALPHAD (CALculation of PHAse Diagram) technique, which combines experimental data with thermodynamic models. researchgate.net In the Bi-rich region of this system, DyBi is the stable intermetallic compound, with a decomposition temperature of 2023 K in liquid bismuth. researchgate.net The compounds Bi3Dy5 and BiDy are treated as stoichiometric compounds in these assessments. researchgate.net

Ternary phase diagrams involving bismuth, dysprosium, and a third element are crucial for developing new materials with specific properties. For example, the Bi-Te-Dy system has been studied to design better thermoelectric materials. jmmab.com The isothermal sections of the Bi-Te-RE (where RE = Nd, Sm, Er, Tb, Yb) systems at 673 K have been established. jmmab.com In the Dy-Al-Si ternary system, the liquidus surface projection in the Al-rich region has been investigated, identifying four primary crystallization fields. mdpi.com The study of such ternary systems often involves techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) to identify the phases present at equilibrium. researchgate.netmetall-mater-eng.com

An isothermal section of a ternary phase diagram shows the phase equilibria at a constant temperature. These sections are experimentally determined by analyzing alloy samples that have been annealed at the desired temperature until equilibrium is reached. rmme.ac.cn

For the Bi-Te-Dy system, the isothermal section at 673 K has been established. jmmab.com Similarly, isothermal sections for the Dy-Al-Si system have been determined to understand the phase relationships in the Al-rich corner. mdpi.com In the Dy-Sm-Ge ternary system, the isothermal section of the phase diagram at 873 K has been investigated. rmme.ac.cn The stability regions of different phases are delineated by the phase boundaries in these diagrams. For instance, in the Bi-Te-Nd system at 673 K, three-phase regions such as NdTe2+β+Bi2Te3, NdTe2+β+Bi, and Nd2Te3+Bi+BiTeNd have been identified. jmmab.com The stability of the ferromagnetic α-MnBi phase can be influenced by the addition of other elements, and thermodynamic analysis of the Mn-Bi-Sb ternary system has been performed to investigate this. jst.go.jp

Intermetallic Compound Formation and Stability

The binary Bismuth-Dysprosium (Bi-Dy) system is characterized by the formation of stable intermetallic compounds. Thermodynamic assessments, utilizing the CALPHAD (CALculation of PHAse Diagram) technique, have been employed to understand the phase equilibrium relations and thermochemical properties of this system. researchgate.netresearchgate.net

First-principles calculations have been used to determine the formation enthalpies of these compounds at 0 K. researchgate.netresearchgate.net In the Bi-rich region of the Bi-Dy alloy system, DyBi has been identified as a stable intermetallic compound. researchgate.net This compound exhibits a significant decomposition temperature of 2023 K when in liquid Bismuth. researchgate.net The standard enthalpy of formation for DyBi has been measured to be -193.2 kJ/mol. researchgate.net

Phase Transitions and Structural Stability

The structural stability of bismuth-dysprosium compounds, particularly the oxides, is highly dependent on temperature and composition. These materials undergo several phase transitions which are fundamental to their properties and potential applications.

Temperature-Dependent Phase Stability in Bismuth Dysprosium Oxides

Bismuth(III) oxide (Bi₂O₃) is known for its polymorphism, existing in several crystalline forms depending on the temperature. researchgate.netcumhuriyet.edu.tr The monoclinic α-phase is stable at room temperature, while the highly conductive cubic δ-phase is only stable in a narrow, high-temperature range between approximately 730°C and 825°C. researchgate.netrsc.orggoogle.com

The introduction of dysprosium into the bismuth oxide lattice significantly influences its phase stability. In Dy-V co-doped Bi₂O₃ ceramics, differential thermal analysis (DTA) reveals distinct endothermic peaks indicating the phase transition from the monoclinic α-phase to the cubic δ-phase. d-nb.infodntb.gov.ua For instance, specific compositions show this transition occurring at temperatures around 724.5°C and 744.5°C. d-nb.infodntb.gov.ua These transitions are also described as order-disorder transitions (ODT). d-nb.infodntb.gov.ua

Thermal analysis of various doped bismuth oxide systems confirms that without stabilizing dopants, the cubic δ-phase transforms to other phases, such as the tetragonal β-phase or rhombohedral phase, upon cooling. researchgate.netrsc.org For example, in one study, a δ-like phase was found to be stable from 20 to about 630°C, transforming to a tetragonal β structure between 650 and 730°C. researchgate.net The thermal stability of these synthesized materials is often confirmed by the absence of endothermic or exothermic peaks in DTA curves within the operating temperature range, indicating a stable phase. cumhuriyet.edu.tr

Stabilization of Specific Crystal Phases (e.g., cubic δ-Bi₂O₃ phase)

A significant area of research has focused on stabilizing the highly ionically conductive cubic δ-Bi₂O₃ phase at or near room temperature. This is typically achieved by doping the Bi₂O₃ lattice with various metal oxides, including rare-earth oxides like dysprosium oxide (Dy₂O₃). cumhuriyet.edu.trrsc.orgbwise.kr The substitution of Bi³⁺ ions with dopant cations like Dy³⁺ helps to maintain the cubic fluorite structure over a much broader temperature range. rsc.orgresearchgate.net

The mechanism of stabilization involves the dopant ions causing a contraction of the highly defective δ-Bi₂O₃ structure. dgist.ac.kr The ionic radius of Dy³⁺ (1.03 Å) is smaller than that of Bi³⁺ (1.17 Å), leading to lattice shrinkage upon doping, which contributes to the stabilization of the cubic phase. rsc.org

Co-doping with dysprosium and other elements like zirconium (Zr), tantalum (Ta), or gadolinium (Gd) has proven particularly effective. rsc.orgresearchgate.netdgist.ac.kr Co-doping can increase the entropy of the system, which facilitates the stabilization of the δ-phase down to room temperature with lower total dopant concentrations compared to single-dopant systems. rsc.org For example, in the Dy₂O₃–ZrO₂–Bi₂O₃ system, a single cubic phase was formed when the total dopant concentration of dysprosium and zirconium was over 20 mol%. rsc.org Similarly, stabilization of the δ-phase has been achieved in the (Bi₂O₃)₁₋ₓ(Dy₂O₃)ₓ system for doping ranges of 0.10 ≤ x ≤ 0.25. researchgate.net In Dy-V co-doped systems, X-ray diffraction (XRD) patterns show the stability of the cubic fluorite δ-Bi₂O₃ in V-rich ceramics, while in Dy-rich ceramics, a mixture of α and δ phases transitions towards a single fcc δ-phase as dopant concentrations increase. d-nb.infodntb.gov.ua

Stabilization of δ-Bi₂O₃ Phase with Dysprosium Doping
Dopant SystemDopant Concentration (mol%)Stabilized PhaseKey FindingsReference
Dy₂O₃–ZrO₂–Bi₂O₃>20% total (Dy+Zr)Single cubic phaseCo-doping effectively stabilizes the δ-phase at lower total dopant levels than single doping. rsc.org
(Bi₂O₃)₁₋ₓ(Dy₂O₃)ₓ10% ≤ x ≤ 25%Single δ-phaseAll samples were stabilized and exhibited a single δ-phase at 800°C. researchgate.net
Dy₂O₃–Ta₂O₅–Bi₂O₃5–15% total (Dy+Ta)Stable δ-Bi₂O₃ phaseThe (Dy₂O₃)₁₃(Ta₂O₅)₂(Bi₂O₃)₈₅ system showed the highest ionic conductivity. researchgate.net
Dy-V co-doped Bi₂O₃Varying ratiosCubic δ-phase (in V-rich) / Mixture of α and δ (in Dy-rich)Phase transitions to a single fcc δ-phase with increasing mutual dopant concentrations. d-nb.infodntb.gov.ua
Dy₂O₃–Gd₂O₃–Bi₂O₃~12% total (8% Dy, 4% Gd)Cubic phaseAchieved stabilization at a low total dopant concentration. dgist.ac.kr

Thermodynamics of Solid Solutions and Doped Systems

The thermodynamics of solid solutions in the Bi-Dy system, particularly in dysprosium-doped bismuth oxides, are crucial for understanding the stability and properties of these materials. The formation of solid solutions is the primary mechanism by which doping stabilizes specific phases like δ-Bi₂O₃.

The thermodynamic assessment of the Bi-Dy binary system involves modeling the liquid phase as a substitutional solution, with the excess Gibbs energy formulated using the Redlich–Kister polynomial. researchgate.net For solid solutions, first-principles calculations are used to determine key thermodynamic quantities. The standard enthalpy of formation (ΔfH°) for the intermetallic compound DyBi, for example, was calculated to be -193.2 kJ/mol. researchgate.net

In doped oxide systems, the introduction of dopants like Dy₂O₃ into the Bi₂O₃ lattice alters the thermodynamic landscape. The stabilization of the cubic δ-phase is a thermodynamically driven process. bwise.kr First-principles calculations have shown that the presence of grain boundaries can reduce the thermodynamic stability of the cubic phase with respect to its rhombohedral counterpart. bwise.kr

Electronic Structure and Spectroscopic Characterization of Bismuth Dysprosium Materials

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical or electronic state of elements within a material. wikipedia.orgunimi.it When analyzing bismuth-dysprosium compounds, XPS provides critical information on the oxidation states of the constituent metals.

In studies of dysprosium and zirconium co-doped bismuth oxide (DZSB), XPS has been employed to confirm the valence states of the elements. rsc.org The analysis of the Bi 4f spectrum shows two characteristic peaks, Bi 4f₇/₂ and Bi 4f₅/₂, which are used to identify the oxidation state of bismuth. For instance, in bismuth(III) oxide (Bi₂O₃), the Bi 4f₇/₂ peak is typically observed at a binding energy of around 159 eV. thermofisher.comthermofisher.com Research on DZSB materials identified the Bi 4f peaks at 158.5 eV (Bi 4f₇/₂) and 163.8 eV (Bi 4f₅/₂), confirming the presence of Bi³⁺. rsc.org

Similarly, the dysprosium 3d spectrum is analyzed to determine its chemical state. In the same DZSB study, the Dy 3d spectrum showed peaks at 1293.1 eV and 1334.1 eV (related to Dy 3d₃) and at 1296.8 eV and 1329.2 eV (related to Dy 3d₅), which are indicative of the Dy³⁺ oxidation state. rsc.org The precise binding energies can be influenced by the chemical environment, but these values serve as a reliable fingerprint for the trivalent state of dysprosium in the oxide matrix.

The O 1s spectrum is also informative. It can often be deconvoluted into multiple peaks representing different oxygen environments, such as lattice oxygen, oxygen vacancies, and surface-adsorbed oxygen species like hydroxyl groups. researchgate.net This level of detail is crucial for understanding defect chemistry, which can significantly influence the material's properties.

Interactive Table: Representative XPS Binding Energies for Bismuth-Dysprosium Oxides

ElementOrbitalBinding Energy (eV)Inferred Chemical StateReference
Bismuth (Bi)Bi 4f₇/₂158.5Bi³⁺ rsc.org
Bismuth (Bi)Bi 4f₅/₂163.8Bi³⁺ rsc.org
Dysprosium (Dy)Dy 3d₅1296.8Dy³⁺ rsc.org
Dysprosium (Dy)Dy 3d₃1334.1Dy³⁺ rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Raman and Fourier-Transform Infrared (FTIR) techniques, probes the vibrational modes of molecules and crystal lattices. acs.org These methods are highly sensitive to the local structure, crystal symmetry, and bonding within a material.

Raman spectroscopy is a powerful, non-destructive technique for analyzing the structural properties and phonon modes of materials. colab.wsresearchgate.net In bismuth-dysprosium compounds, such as dysprosium-doped bismuth ferrite (B1171679) (Bi₁₋ₓDyₓFeO₃), Raman spectroscopy is used to confirm the crystal structure and identify structural distortions. researchgate.net

For example, bismuth ferrite (BiFeO₃) with a rhombohedral R3c structure is expected to have 13 Raman-active modes. researchgate.net The introduction of dysprosium into the bismuth site causes shifts in the Raman peak positions and broadening of the modes. researchgate.netresearchgate.net These changes are attributed to several factors, including the mass difference between Bi³⁺ and Dy³⁺, variations in bond lengths (Bi-O and Dy-O), and induced lattice strain. arxiv.org In studies on Na₀.₅(Bi₁₋ₓDyₓ)₀.₅TiO₃ ceramics, Raman spectroscopy has been used to examine the effect of dysprosium on vibrational modes and phase transitions. arxiv.org The low-frequency part of the Raman spectra (below 150 cm⁻¹) is particularly sensitive to vibrations of the A-site cations, providing direct insight into the local environment of bismuth and dysprosium ions. arxiv.org

Fourier-Transform Infrared (FTIR) spectroscopy is complementary to Raman spectroscopy and measures the absorption of infrared radiation due to molecular vibrations. colab.ws A vibration is IR-active if it causes a change in the molecule's dipole moment. libretexts.org In the context of bismuth-dysprosium oxides, FTIR is primarily used to confirm the presence of metal-oxygen (M-O) bonds.

In analyses of Dy-doped BiFeO₃, FTIR spectra show characteristic absorption bands corresponding to the stretching and bending vibrations of the metal-oxide bonds within the perovskite structure. researchgate.net Specifically, vibrations related to the FeO₆ octahedra and BiO₆ polyhedra are identified. researchgate.net For instance, in Bi₂₋ₓDyₓFeCrO₆, FTIR analysis confirmed the presence of metal-oxide vibrations, which is a key indicator of the successful synthesis of the compound. colab.ws In borate-based glasses containing bismuth, FTIR bands between 400 and 600 cm⁻¹ can be linked to Bi-O bending and stretching vibrations within BiO₆ octahedral units. researchgate.net

Optical Spectroscopy

Optical spectroscopy techniques investigate the interaction of light with materials to understand their electronic properties, such as electronic transitions and energy band gaps.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study electronic transitions and determine the optical band gap of materials. cern.ch The absorption of UV or visible light excites electrons from the valence band to the conduction band. The energy at which significant absorption begins corresponds to the material's band gap energy (E_g).

For bismuth-dysprosium compounds, the band gap is a critical parameter that influences their potential in applications like photocatalysis. colab.ws In studies of dysprosium-doped bismuth ferrite (BiFeO₃), UV-Vis spectroscopy has shown that the energy band gap can be tuned by varying the concentration of dysprosium. researchgate.net For example, increasing Dy substitution in BiFeO₃ has been observed to decrease the band gap from 2.51 eV to 2.23 eV. researchgate.net Similarly, in Bi₂₋ₓDyₓFeCrO₆ materials, an increase in dysprosium concentration leads to a decrease in the energy band gap. researchgate.net The band gap is often determined from a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). cern.ch

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. Near-infrared (NIR) luminescence in materials doped with rare-earth ions like dysprosium (Dy³⁺) is of significant interest for applications in telecommunications and solid-state lighting.

In various host materials, such as oxyfluoride glasses, Dy³⁺ ions exhibit characteristic emission bands in the visible and NIR regions. mdpi.com The primary visible emissions for Dy³⁺ are typically centered around 486 nm (blue), 575 nm (yellow), and 665 nm (red). mdpi.com These emissions correspond to electronic transitions within the 4f shell of the Dy³⁺ ion.

When bismuth is co-doped into a host matrix, it can significantly influence the luminescence properties. Bismuth itself can form NIR-active centers in various oxidation states (e.g., Bi⁺, Bi⁵⁺) or as clusters, leading to very broad emission bands in the NIR spectrum, often spanning from 900 nm to over 1600 nm. kobe-u.ac.jpdb-thueringen.de In Bi-doped SiOxNy thin films, broad NIR PL bands have been observed around 860 nm, 1250 nm, and 1400 nm. kobe-u.ac.jp The interaction and potential energy transfer between bismuth centers and Dy³⁺ ions can lead to complex and tunable emission profiles, making these co-doped materials highly versatile for photonic applications.

Electrical Characterization

The electrical properties of bismuth-dysprosium materials, particularly in their oxide forms, are critical for their application in devices such as solid oxide fuel cells (SOFCs). Characterization techniques are employed to understand charge transport mechanisms, ionic conductivity, and the influence of composition and temperature on these properties.

Impedance Spectroscopy for Charge Transport Characteristics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrical properties of materials and the interfaces between electrodes and electrolytes. It measures the impedance of a system over a range of frequencies, allowing for the differentiation of various electrochemical processes, such as charge transport through the bulk material (grains) and across grain boundaries. nih.gov

In the study of bismuth-dysprosium oxide systems, EIS is employed to analyze charge transport characteristics. researchgate.net The resulting data is often visualized using Nyquist plots, which show the imaginary part of impedance versus the real part. These plots can reveal the contributions of different components to the total resistance. For instance, a typical Nyquist plot for a ceramic material may show one or more semicircles, where the high-frequency intercept with the real axis represents the bulk resistance (R_b) and the low-frequency intercept represents the total resistance (R_t). The difference between these values gives the grain boundary resistance (R_gb). d-nb.info

For example, in dysprosium and vanadium co-doped bismuth oxide, Nyquist and Bode plots revealed that an increase in Dy³⁺ concentration led to higher impedance, which negatively impacted the performance of the associated electrochemical cells. d-nb.info The total internal resistance (Rs) can be determined from the intercept of the semicircle on the real axis in the high-frequency region, while the charge transfer resistance (R2) is also identifiable from these plots. d-nb.info The technique is also used to evaluate the electrochemical performance of cells designed with these materials and to study the charge transport mechanism. nih.govd-nb.info In some doped bismuth oxide systems, impedance spectra exhibit a single arc at low temperatures, indicating that there is no significant grain boundary blocking effect. researchgate.net

Ionic Conductivity Measurements in Oxide Systems

Bismuth oxide (Bi₂O₃) in its high-temperature delta phase (δ-Bi₂O₃) exhibits exceptionally high ionic conductivity due to a high concentration of oxygen vacancies in its fluorite cubic structure. rsc.org However, this phase is only stable at high temperatures. Doping with rare-earth elements like dysprosium (Dy) is a common strategy to stabilize the δ-phase at lower temperatures, making these materials viable for applications like low-temperature SOFCs (LT-SOFCs). rsc.orgresearchgate.netrsc.org

The ionic conductivity of these materials is a key performance metric. Dysprosium is selected as a dopant due to its large ionic radius and high polarizability, which can help stabilize the structure and enhance conductivity. rsc.orgrsc.org Various studies have focused on co-doping bismuth oxide with dysprosium and other elements to further improve stability and conductivity. The ionic conductivity is typically measured as a function of temperature using AC impedance spectroscopy. ucr.edu

Research has shown that the ionic conductivity and structural stability can be significantly improved by co-doping Bi₂O₃. researchgate.net For instance, a system co-doped with dysprosium and tantalum showed significantly higher ionic conductivity compared to singly doped systems. researchgate.net Similarly, dysprosium and zirconium co-doped bismuth oxide has been synthesized and shown to possess high ionic conductivity. rsc.org

Below is an interactive data table summarizing the ionic conductivity of various dysprosium-doped bismuth oxide systems found in research studies.

CompositionConductivity (S/cm)Temperature (°C)Reference
(Dy₂O₃)₀.₁₃(Ta₂O₅)₀.₀₂(Bi₂O₃)₀.₈₅0.08500 researchgate.netresearchgate.net
(BiO₁.₅)₀.₈₈(DyO₁.₅)₀.₀₈(WO₃)₀.₀₄0.043500 researchgate.net
(BiO₁.₅)₀.₈₈(DyO₁.₅)₀.₀₈(WO₃)₀.₀₄0.57800 researchgate.net
15 mol% Dy, 5 mol% Zr (D15Z5SB)0.037500 rsc.orgrsc.org
20 mol% Dy, 5 mol% Zr (D20Z5SB)0.007500 rsc.orgrsc.org
25 mol% Dy, 5 mol% Zr (D25Z5SB)0.0026500 rsc.orgrsc.org
Bi₀.₈Sm₀.₁Yb₀.₁O₁.₅5.39 x 10⁻²650 d-nb.info
Bi₀.₆Dy₀.₂Sm₀.₂O₁.₅2.5 x 10⁻²750 d-nb.info
(Bi₂O₃)₀.₈₅(Dy₂O₃)₀.₀₅(Eu₂O₃)₀.₀₅(Tm₂O₃)₀.₀₅0.62750 yok.gov.tr

Correlation of Electrical Conductivity with Composition and Temperature

The electrical conductivity of dysprosium-doped bismuth oxide systems is strongly dependent on both the dopant composition and the operating temperature. The relationship between conductivity (σ) and temperature (T) often follows the Arrhenius equation, which is characteristic of thermally activated processes like ion hopping. researchgate.netdoi.org Arrhenius plots (log σ vs. 1/T) are used to determine the activation energy (Ea) for conduction, which provides insight into the energy barriers for ion transport. ucr.edudoi.org

Studies have shown that electrical conductivity generally decreases as the total dopant concentration increases in multi-doped Bi₂O₃ systems. yok.gov.trsemanticscholar.org However, there is often an optimal dopant concentration that yields the highest ionic conductivity. For example, in dysprosium and zirconium co-doped bismuth oxide, the composition with 15 mol% dysprosium and 5 mol% zirconium (D15Z5SB) exhibited the highest ionic conductivity. rsc.org In Bi₁₋ₓDyₓFeO₃ systems, increasing the dysprosium concentration was found to decrease conductivity, suggesting a suppression of oxygen vacancies. doi.org

The activation energy for ionic conduction can also be influenced by the composition. In some systems, a single activation energy is observed across a wide temperature range, while in others, the activation energy changes, indicating a transition in the conduction mechanism. rsc.orgrsc.orgmdpi.com For instance, in Dy and Zr co-doped Bi₂O₃, lower dopant concentrations showed two different activation energies for high and low-temperature regions, but at a total dopant concentration above 25 mol%, a single activation energy was observed, suggesting the effective suppression of an anion disorder-to-order transition. rsc.org

The following interactive table presents research findings on the correlation between composition, temperature, conductivity, and activation energy in various bismuth-dysprosium oxide materials.

CompositionTemperature Range (°C)Ionic Conductivity (S/cm) at specified temp.Activation Energy (eV)Reference
(Dy₂O₃)₀.₁₃(Ta₂O₅)₀.₀₂(Bi₂O₃)₀.₈₅> 5500.08 at 500°C0.20 researchgate.netresearchgate.net
(DyO₁.₅)ₓ–(WO₃)y–(BiO₁.₅)₁-x-y--0.38 researchgate.net
2 mol% Bi₂O₃ in DySZr--1.15 researchgate.net
2 mol% Dy, 5 mol% Zr (D2Z5SB)High and Low Temp-1.23 rsc.orgrsc.org
25 mol% Dy, 5 mol% Zr (D25Z5SB)-0.0026 at 500°C1.23 rsc.org
Bi₁₋ₓDyₓFeO₃ (x=0.15)-8.490 × 10⁸ ± 0.03 Ω cm at 313 K (resistivity)0.1288 ± 0.03 doi.org

Atomic Spectroscopy for Elemental Composition Determination

Accurate determination of the elemental composition of bismuth-dysprosium materials is essential for quality control and for understanding the structure-property relationships. Atomic spectroscopy techniques are widely used for this purpose due to their high sensitivity and specificity. scas.co.jp

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is an analytical technique used for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. technologynetworks.comwikipedia.org It is a highly specific and sensitive method for determining the concentration of metal atoms in a sample. technologynetworks.com

In the context of bismuth-dysprosium materials, AAS has been used to determine the elemental content of the synthesized compounds. researchgate.net For the analysis of bismuth, specialized hydride generation techniques coupled with AAS are particularly effective. technologynetworks.comwikipedia.org This method involves converting bismuth in an acidified sample solution into a volatile hydride (bismuthine, BiH₃). The gaseous hydride is then transported by an inert gas to an atomizer, such as a heated quartz tube or a flame, where it decomposes into free bismuth atoms. technologynetworks.comnih.gov These free atoms can then absorb light from a bismuth-specific hollow cathode lamp, and the amount of absorption is proportional to the concentration of bismuth in the original sample. This hydride generation technique enhances detection limits for bismuth significantly compared to conventional flame AAS. wikipedia.org While effective, the detection limit for bismuth using some advanced AAS methods (1.1 ng mL⁻¹) may be higher than that of a conventional quartz tube atomizer (0.16 ng mL⁻¹). nih.gov

Glow Discharge Mass Spectrometry (GDMS) and Inductively Coupled Plasma (ICP)

Glow Discharge Mass Spectrometry (GDMS) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are powerful analytical techniques for highly sensitive elemental and isotopic analysis.

Glow Discharge Mass Spectrometry (GDMS) is a robust tool for the direct analysis of solid materials, including oxides and ceramics. eag.com It is particularly suited for high-purity materials, capable of performing full elemental surveys and quantifying trace and ultra-trace impurities down to the parts-per-billion (ppb) level. eag.comthermofisher.com In the GDMS process, the sample acts as a cathode in a low-pressure glow discharge. Argon ions bombard the sample surface, sputtering atoms from it. These sputtered atoms are then ionized in the plasma and subsequently extracted and analyzed by a mass spectrometer. spectroscopyeurope.com GDMS offers high sensitivity, limited matrix effects, and the ability to perform depth-specific distribution measurements. eag.com It is a valuable technique for certifying the purity of bismuth-dysprosium compounds and ensuring the absence of unwanted impurities that could affect their electrical or structural properties. eag.com

Inductively Coupled Plasma (ICP) techniques, primarily ICP-Mass Spectrometry (ICP-MS), are also used for the elemental analysis of these materials. In ICP-MS, the sample is typically introduced as a liquid, which is then nebulized into an aerosol and directed into a high-temperature argon plasma. The plasma atomizes and ionizes the elements in the sample. The resulting ions are then passed into a mass spectrometer for separation and detection. ICP-MS is known for its exceptional sensitivity and ability to measure most elements in the periodic table. It has been used to determine impurity levels in high-purity bismuth oxide, with detection limits for many elements not exceeding 10⁻⁵ wt %. researchgate.net A combination of a solution anode glow discharge (SAGD) with ICP-MS has been shown to improve analytical signals for bismuth by a factor of four, achieving detection limits as low as 2 ng L⁻¹. nih.gov

Magnetic and Magneto Optical Properties Research in Bismuth Dysprosium Systems

Magneto-Optical (MO) Effects in Bismuth-Substituted Dysprosium Iron Garnets

The substitution of bismuth for dysprosium in iron garnet thin films, often with additional dopants like aluminum (Al) or gallium (Ga), is a key strategy for tailoring their magneto-optical properties. koreascience.kroptica.org Bismuth's presence significantly enhances the magneto-optical response, a critical factor for the functionality of various photonic devices. mdpi.com

Faraday rotation, the rotation of the plane of polarized light as it passes through a material under the influence of a magnetic field, is a primary magneto-optical effect. In Bi-DyIG systems, this effect is strongly dependent on both the bismuth concentration and the wavelength of light.

The substitution of bismuth is known to substantially increase the Faraday rotation in rare-earth iron garnets. mdpi.com Research on polycrystalline Bi- and Al-substituted dysprosium iron garnet films (BiₓDy₃₋ₓAlᵧFe₅₋ᵧO₁₂) demonstrated that the Faraday rotation increases with higher bismuth content (x) and decreases with higher aluminum content (y). koreascience.kr For a composition of BiDy₂AlFe₄O₁₂ (x=1.0, y=1.0), a Faraday rotation of 1 degree/μm was measured at a wavelength of 633 nm. koreascience.kr

Further studies on different compositions have yielded even larger rotations. For instance, a Bi₁.₃Ce₀.₃Dy₁Fe₅O₁₂ thin film showed a Faraday rotation of 3.3°/µm at 633 nm when deposited on a gadolinium gallium garnet (GGG) substrate. researchgate.net Composite thin films, such as Bi₂Dy₁Fe₄.₃Ga₀.₇O₁₂:Bi₂O₃, have achieved specific Faraday rotations greater than 10°/µm at 532 nm and 2.6°/µm at 635 nm. optica.orgecu.edu.au Co-sputtering Bi₃Fe₅O₁₂ with Dy₂O₃ has produced composite films with Faraday rotations exceeding 14°/µm at 532 nm. optica.org

The wavelength dependence is a critical characteristic. Generally, the Faraday rotation is larger at shorter wavelengths in the visible spectrum. optica.orgoptica.org This is accompanied by an increase in optical absorption, particularly around 0.55 to 0.57 µm, which must be managed to optimize device performance. mdpi.com

Table 1: Selected Faraday Rotation Values in Bismuth-Dysprosium Garnet Systems

Material CompositionSubstrateWavelength (nm)Specific Faraday Rotation (deg/μm)
BiDy₂AlFe₄O₁₂ koreascience.kr-6331.0
Bi₁.₃Ce₀.₃Dy₁Fe₅O₁₂ researchgate.netGGG6333.3
Bi₁.₃Ce₀.₃Dy₁Fe₅O₁₂ researchgate.netFused Quartz6331.1
Bi₂Dy₁Fe₄.₃Ga₀.₇O₁₂:Bi₂O₃ optica.orgecu.edu.au-532>10.0
Bi₂Dy₁Fe₄.₃Ga₀.₇O₁₂:Bi₂O₃ optica.orgecu.edu.au-6352.6
Bi₃Fe₅O₁₂:Dy₂O₃ optica.org-532>14.0

For practical applications, a large Faraday rotation must be balanced with low optical absorption. This relationship is quantified by the magneto-optical figure of merit (MO FOM), often expressed as 2ΘF/α, where ΘF is the specific Faraday rotation and α is the absorption coefficient. A higher FOM indicates better performance.

The development of composite materials has been a successful strategy for enhancing the FOM. By co-sputtering garnet with bismuth oxide (Bi₂O₃), it is possible to improve optical transparency while maintaining a high Faraday rotation. optica.org For composite films of Bi₂Dy₁Fe₄Ga₁O₁₂:Bi₂O₃, a high MO figure of merit of 43° was achieved at a wavelength of 635 nm. optica.org

Technological modifications during the fabrication process also play a crucial role. Oxygen plasma treatment of sputtered Bi₂.₁Dy₀.₉Fe₃.₉Ga₁.₁O₁₂ films has been shown to reduce optical losses, leading to an improved MO figure of merit of approximately 19 degrees at 532 nm. mdpi.com The optimization of RF magnetron sputtering parameters is another avenue for enhancing the MO quality of these films. mdpi.compreprints.org

Magnetic Anisotropy and Coercivity Studies

Magnetic anisotropy, the directional dependence of a material's magnetic properties, and coercivity, the resistance of a magnetic material to becoming demagnetized, are fundamental parameters that determine the stability and functionality of magnetic memory and spintronic devices.

For high-density data storage, materials with perpendicular magnetic anisotropy (PMA)—where the magnetic easy axis is oriented perpendicular to the film plane—are highly desirable. Bi-substituted dysprosium iron garnet (DyIG) thin films are a promising candidate for achieving PMA. aip.orgresearchgate.net

The origin of PMA in these materials is primarily magnetoelastic, arising from a combination of the large negative magnetostriction contributed by the Dy³⁺ ions and tensile strain within the film. aip.orgscribd.com This strain can be engineered by growing the film on a substrate with a mismatched lattice parameter or thermal expansion coefficient, such as silicon (Si). aip.orgmit.edu Polycrystalline DyIG films grown on Si substrates have successfully demonstrated PMA originating from this thermal mismatch strain. mit.edu The incorporation of non-magnetic ions can also be used to tune the magnetic properties, including coercivity. aip.org

Coercivity (Hc) in Bi-DyIG films is highly sensitive to the material's composition, microstructure, and the substrate used. By adjusting the composition, coercivity can be tailored for specific applications. For example, in BiₓDy₃₋ₓAlᵧFe₅₋ᵧO₁₂ films near the magnetic compensation point (where the sublattice magnetizations cancel each other out), a high coercivity of several kOe can be achieved. koreascience.kr

The microstructure, which is influenced by the deposition method and substrate, has a direct impact on coercivity. A Bi₁.₃Ce₀.₃Dy₁Fe₅O₁₂ film exhibited a coercivity of 0.8 kOe on an amorphous fused quartz substrate, while the same film on a crystalline GGG substrate had a lower coercivity of 0.58 kOe. researchgate.net Similarly, composite films sputtered on glass substrates tend to show higher coercivity than those deposited on GGG substrates. ecu.edu.au In some garnet-oxide composite films, a low coercivity of around 100 Oe has been reported. optica.org Furthermore, the coercivity of DyIG films on silicon has been found to be dependent on the post-deposition annealing temperature, which affects the crystalline grain structure. mit.edu

Table 2: Coercivity Values in Various Bismuth-Dysprosium Garnet Films

Material CompositionSubstrateCoercivity (kOe)
BiDy₂Al₁.₂Fe₃.₈O₁₂ (near compensation) koreascience.kr-Several
Bi₁.₃Ce₀.₃Dy₁Fe₅O₁₂ researchgate.netGGG0.58
Bi₁.₃Ce₀.₃Dy₁Fe₅O₁₂ researchgate.netFused Quartz0.80
Dy₂Ce₁Al₀.₄Fe₄.₆O₁₂ aip.org-0.50
Bi₃Fe₅O₁₂:Dy₂O₃ Composite optica.org-0.10

Saturation Magnetization and Magnetostriction

Saturation magnetization (Ms) is the maximum magnetic moment per unit volume that a material can achieve in an applied magnetic field. Magnetostriction is the property of a magnetic material that causes it to change its shape or dimensions during the process of magnetization.

In Bi-DyIG systems, both properties can be tuned through compositional changes. The saturation magnetization can be tailored by adjusting the level of bismuth and aluminum substitution. koreascience.krdntb.gov.ua Gallium doping is also used to reduce the saturation magnetization. ecu.edu.au For a film of Bi₁.₃Ce₀.₃Dy₁Fe₅O₁₂ on fused quartz, a saturation magnetization of 17 emu/cm³ was measured at room temperature. researchgate.net

The magnetostrictive properties of these garnets are critical, particularly for inducing PMA. Dysprosium iron garnet is known to possess a large negative magnetostriction. scribd.com The substitution of dysprosium into the garnet structure enhances this magnetostriction coefficient, a key factor in generating the magnetoelastic anisotropy needed for out-of-plane magnetization. ecu.edu.au The interplay between this inherent negative magnetostriction and the strain induced by the substrate is the primary mechanism for achieving PMA in Bi-DyIG thin films. aip.orgmit.edu

Influence of Dopants and Composition on Magnetic Behavior

The magnetic properties of bismuth-dysprosium-based compounds are highly sensitive to compositional adjustments and the introduction of dopant elements. These modifications can alter the material's crystal structure and the delicate balance of magnetic interactions, leading to significant changes in magnetic ordering and performance.

Research into dysprosium and chromium co-doped bismuth ferrite (B1171679) (Bi₀.₉Dy₀.₁Fe₁-ₓCrₓO₃) nanoparticles shows that as the chromium content increases, the saturation magnetization (Ms) and remnant magnetization (Mr) increase, while the coercive field decreases. x-mol.net Similarly, in dysprosium-doped Bi₂FeCrO₆ (Bi₂-ₓDyₓFeCrO₆), increasing the dysprosium concentration leads to a rise in magnetization at low temperatures. colab.wsresearchgate.net This enhancement is attributed to the suppression of the cycloidal spin structure characteristic of bismuth ferrite (BFO), which in turn unveils a weak ferromagnetic state. researchgate.net

The substitution of dysprosium for bismuth in the 0.66Bi₁-ₓDyₓFeO₃–0.34PbTiO₃ system induces a room-temperature weak ferromagnetic state for compositions with x ≥ 0.10. aip.org This compositional change results in an enhanced magnetic ordering, with both remnant magnetization and magnetic susceptibility increasing with higher dysprosium content. aip.org This suggests the formation of a magnetic morphotropic phase boundary (M-MPB) between a paramagnetic and a weak ferromagnetic state. aip.org

The introduction of other dopants also significantly impacts magnetic behavior. In Bi₀.₈₀Ba₀.₂₀Fe₁-ₓTiₓO₃ ceramics, substituting the magnetic Fe³⁺ ion with non-magnetic Ti⁴⁺ reduces saturation magnetization, remnant magnetization, and coercivity. nih.gov Conversely, doping bismuth ferrite with zirconium (Bi₀.₉₅Zr₀.₀₅FeO₃) has been shown to result in a greater remnant magnetization compared to both undoped and dysprosium-doped (Bi₀.₉₅Dy₀.₀₅FeO₃) thin films. mdpi.com Studies on co-doping with various rare-earth elements like La³⁺, Gd³⁺, and Er³⁺ alongside Dy³⁺ in Bi₀.₈FeO₃ have also been conducted, demonstrating that magnetic characteristics are strongly dependent on the degree of substitution, temperature, and the applied magnetic field. icm.edu.pl

The table below summarizes the effect of various dopants on the magnetic properties of bismuth-dysprosium systems based on reported research findings.

Interactive Data Table: Influence of Dopants on Magnetic Properties

SystemDopant (x)Saturation Magnetization (Ms)Remnant Magnetization (Mr)Coercivity (Hc)Key FindingReference
Bi₀.₉Dy₀.₁Fe₁-ₓCrₓO₃Cr (x=0 to 0.1)Increases (1.34 to 1.63 emu/g)Increases (0.262 to 0.412 emu/g)DecreasesCo-doping enhances magnetization. x-mol.net
Bi₂-ₓDyₓFeCrO₆Dy (x=0.2 to 0.6)Increases at low temperaturesIncreases-Higher Dy concentration boosts low-temperature magnetization. colab.wsresearchgate.net
0.66Bi₁-ₓDyₓFeO₃–0.34PbTiO₃Dy (x=0 to 0.1)IncreasesIncreases-Dy substitution induces weak ferromagnetism. aip.org
Bi₀.₈₀Ba₀.₂₀Fe₁-ₓTiₓO₃Ti (x=0 to 0.1)DecreasesDecreasesDecreasesNon-magnetic Ti⁴⁺ reduces overall magnetization. nih.gov
Bi₀.₉₅(Dopant)₀.₀₅FeO₃Dy vs. ZrZr-doped > Dy-dopedZr-doped > Dy-doped-Zr doping provides superior remnant magnetization. mdpi.com

Grain Size Effects on Magnetic Properties in Polycrystalline Films

In polycrystalline thin films, the size of the constituent crystal grains plays a critical role in determining the material's bulk magnetic properties. The boundaries between grains can act as pinning sites for magnetic domain walls or introduce non-magnetic phases, influencing the coercivity and magnetization process.

In studies of bismuth-dysprosium-aluminum-substituted yttrium iron garnet (Bi₁.₃Dy₀.₇Y₁.₀Fe₃.₁Al₁.₉O₁₂) films, the grain size was controlled by varying the annealing time. aip.org While the saturation magnetization and Faraday rotation did not change significantly with grain size, the coercivity showed a strong correlation, increasing as the grain size grew larger. aip.org This suggests that for these materials, saturation magnetization is primarily governed by the film's chemical composition, whereas coercivity is strongly influenced by the microstructure. aip.org The negligible interaction between grains, potentially due to non-magnetic precipitates at the boundaries, was also noted. aip.org

Similarly, research on dysprosium iron garnet (DyIG) films grown on silicon substrates found that annealing temperatures influenced grain size. mit.edu Films annealed at 750 °C had grain sizes around 100 nm, while higher temperatures (above 850 °C) produced much larger grains. mit.edu The coercivity and anisotropy field were dependent on this annealing temperature. mit.edu

In bismuth ferrite (BFO) thin films, it has been observed that breaking the natural cycloidal spin structure, which has a length of about 60 nm, can be achieved by fabricating films with crystal sizes smaller than this value. nih.gov This disruption of the long-range antiferromagnetic order by reducing grain size can lead to uncompensated spins and consequently, an increase in net magnetization. nih.gov Doping can also influence grain size; for instance, doping BFO thin films with dysprosium or zirconium was found to increase the average grain size. mdpi.com

Interactive Data Table: Effect of Grain Size on Coercivity

Material SystemAnnealing / Growth ConditionResulting Grain SizeEffect on Coercivity (Hc)Effect on Saturation Magnetization (Ms)Reference
Bi₁.₃Dy₀.₇Y₁.₀Fe₃.₁Al₁.₉O₁₂Longer annealing timeIncreasedIncreasedNo significant change aip.org
DyIG on SiAnnealing at 750°C~100 nmDependent on annealing temp.Close to bulk value mit.edu
DyIG on SiAnnealing >850°CLarge grains (5-10 µm)Dependent on annealing temp.Close to bulk value mit.edu

Photomagnetic Properties and Magnetic Relaxation Dynamics

The interaction of light with magnetic materials (photomagnetism) and the intrinsic timescale of magnetic moment reorientation (relaxation dynamics) are crucial aspects of bismuth-dysprosium systems, particularly in the context of single-molecule magnets (SMMs) and magneto-optical devices.

Photomagnetic Properties

The photomagnetic effect is often characterized by the Verdet constant, which quantifies the Faraday rotation—a rotation of the plane of polarized light as it passes through a material subjected to a magnetic field. Materials with a high Verdet constant are desirable for applications like optical isolators and magnetic field sensors. google.com Bismuth-substituted rare earth garnets are noted for their magneto-optic properties. google.com While specific photomagnetic studies on Bi-Dy compounds are not extensively detailed in the provided context, related materials like terbium-aluminum-garnet, where terbium sites can be substituted by dysprosium, are highlighted for their high Verdet constants. google.com The general class of bismuth dysprosium iron gallate garnets is also associated with photomagnetic properties. americanelements.comamericanelements.com

Magnetic Relaxation Dynamics

The study of magnetic relaxation in dysprosium-based complexes is a vibrant area of research, as these materials can behave as single-molecule magnets (SMMs), retaining their magnetization direction for a period of time after an external field is removed. This behavior is highly dependent on the local symmetry and coordination environment of the Dy³⁺ ion. nih.gov

The relaxation of magnetization can occur through several mechanisms, including Orbach, Raman, and quantum tunneling of magnetization (QTM). In a dysprosium bis(amide) complex, relaxation was found to proceed via an Orbach mechanism at high temperatures (above ~80 K), with Raman and QTM processes dominating at lower temperatures. researchgate.net The introduction of a charged ligand, such as a nitrate, in place of neutral water molecules in a dysprosium complex was shown to dramatically affect the relaxation dynamics by stabilizing the easy axis of magnetization. nih.gov This chemical modification, along with the application of a DC magnetic field, can effectively suppress QTM and increase the relaxation time by several orders of magnitude. nih.gov

Research on a linear dysprosium(II) metallocene reported an energy barrier to magnetic relaxation of 1551 cm⁻¹ and magnetic hysteresis loops that remained open up to 70 K. nih.gov The relaxation in this system was dominated by a high-temperature Orbach process and a low-temperature Raman process. nih.gov In another study of a bis-monophospholyl dysprosium cation, slow relaxation of magnetization was confirmed, and it was noted that relaxation was faster compared to a related compound, suggesting that specific vibrational modes can create new relaxation pathways. acs.org These findings underscore the profound impact that subtle changes in the molecular structure and electronic environment have on the slow magnetic relaxation dynamics of dysprosium-based SMMs. nih.govresearchgate.netacs.org

Advanced Theoretical and Computational Modeling of Bismuth Dysprosium Compounds

First-Principles Calculations for Electronic Structure

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of bismuth-dysprosium compounds. ucl.ac.ukacs.org These calculations provide a fundamental understanding of the material's electronic and optical properties.

For instance, in dysprosium-doped bismuth ferrite (B1171679) (BiFeO₃), DFT calculations have been employed to study the electronic band structure and density of states. researchgate.net These studies have shown that doping with dysprosium can modify the bandgap of the material. For example, substituting dysprosium at the bismuth site in BiFeO₃ can lead to a decrease in the energy band gap. mdpi.com This is attributed to the influence of Dy 4f states and their interaction with the Fe 3d and O 2p orbitals, which can alter the positions of the valence and conduction band edges. researchgate.net

In one study, the introduction of dysprosium into a sodium bismuth titanate (NBT) matrix was found to induce a magnetic moment of 5μB, whereas pure NBT is non-magnetic. arxiv.org The calculations also revealed that dysprosium forms an ionic bond with oxygen, in contrast to the covalent bonding between bismuth and oxygen. arxiv.org This change in bonding character is responsible for a decrease in the material's polarization. arxiv.org

First-principles calculations have also been used to determine the formation enthalpies of intermetallic compounds in the Bi-Dy system, such as Bi₃Dy₅ and BiDy. researchgate.net These calculations, combined with the Birch–Murnaghan equation of state, provide crucial thermodynamic data for phase diagram assessments. researchgate.net

The following table summarizes the calculated electronic properties for a dysprosium-doped bismuth ferrite system:

CompoundCalculated Band Gap (eV)Magnetic Moment (μB)
Na₀.₅Bi₀.₅TiO₃ (NBT)---Non-magnetic
Dy-doped NBT---5
BiFeO₃~2.5---
Bi₀.₉₅Dy₀.₀₅FeO₃2.3---

Table created based on data from multiple theoretical studies. mdpi.comarxiv.org

Ab Initio Molecular Dynamics Simulations for Structural Dynamics

Ab initio molecular dynamics (AIMD) simulations offer a powerful tool for studying the time-evolution of atomic structures in bismuth-dysprosium compounds at finite temperatures. pnas.org This method calculates the forces on atoms "on the fly" from electronic structure calculations, allowing for the simulation of dynamic processes like diffusion and phase transitions. pnas.orgresearchgate.net

In the context of bismuth-based oxides, which are known for their high oxide ion conductivity, AIMD has been used to investigate the diffusion mechanisms of oxygen ions. researchgate.netacs.org For example, in dysprosium- and tungsten-stabilized bismuth oxide, AIMD simulations could elucidate how the dopants influence the local structure and the pathways for oxide ion migration, which is crucial for their application as electrolytes in solid oxide fuel cells. researchgate.net The simulations can track the trajectories of individual ions, revealing the hopping mechanisms and the energy barriers associated with diffusion. acs.org

AIMD simulations are also valuable for understanding the structural stability of different phases. By simulating the system at various temperatures, researchers can observe phase transformations and determine the conditions under which specific crystal structures are stable. infn.it This is particularly relevant for bismuth-dysprosium compounds that may exhibit complex phase diagrams with multiple competing phases. researchgate.net

The dynamic nature of AIMD allows for the calculation of various properties that depend on atomic motion, such as vibrational spectra and thermal conductivity. pnas.org These simulations can provide a deeper understanding of the relationship between the dynamic behavior of the crystal lattice and the macroscopic properties of the material.

Computational Thermodynamics for Phase Stability Prediction

Computational thermodynamics, particularly the CALPHAD (CALculation of PHAse Diagrams) method, is instrumental in predicting the phase stability of bismuth-dysprosium systems. jaist.ac.jpnrc.gov The CALPHAD approach combines experimental data with thermodynamic models to construct phase diagrams over a wide range of temperatures and compositions. researchgate.netuc.edu

For the Bi-Dy binary system, thermodynamic assessments have been performed using the CALPHAD technique. researchgate.net In these assessments, the Gibbs energy of each phase is described by a mathematical model with adjustable parameters. These parameters are optimized to reproduce available experimental data, such as phase boundaries and thermochemical properties. researchgate.net First-principles calculations of formation enthalpies for compounds like Bi₃Dy₅ and BiDy have been used as input for these optimizations, enhancing the reliability of the resulting thermodynamic database. researchgate.net

The liquid phase in the Bi-Dy system is often modeled as a substitutional solution, with the excess Gibbs energy described by a Redlich-Kister polynomial. researchgate.net Intermetallic compounds, which often have a narrow homogeneity range, are typically treated as stoichiometric compounds. researchgate.net

The outcome of a CALPHAD assessment is a self-consistent thermodynamic description of the system, which can be used to calculate the phase diagram and predict the stability of various phases under different conditions. researchgate.net This is crucial for materials design and processing, as the phase constitution determines the microstructure and, consequently, the properties of the final material.

The following table presents key data used and obtained in the thermodynamic assessment of the Bi-Dy system.

CompoundPropertyValueMethod
Bi₃Dy₅Formation Enthalpy at 0 KCalculatedFirst-principles
BiDyFormation Enthalpy at 0 KCalculatedFirst-principles
Liquid PhaseGibbs EnergyModeledRedlich-Kister polynomial
IntermetallicsGibbs EnergyModeledStoichiometric compounds

Table compiled from information on CALPHAD assessments of the Bi-Dy system. researchgate.net

Modeling of Defect Structures and Charge Transport Pathways

The electrical and ionic transport properties of bismuth-dysprosium compounds are intimately linked to their defect structures. Computational modeling plays a vital role in understanding the nature of these defects and their influence on charge transport.

In dysprosium-doped bismuth-based oxides, for example, the introduction of Dy³⁺ ions in place of Bi³⁺ can lead to the formation of oxygen vacancies to maintain charge neutrality. These vacancies are the primary charge carriers for ionic conduction. qmul.ac.uk Computational models can be used to determine the most favorable sites for these vacancies and the energy barriers for their migration through the lattice.

DFT calculations can be used to investigate the formation energies of various point defects, such as vacancies, interstitials, and substitutional defects. researchgate.net By comparing the formation energies of different defect configurations, it is possible to predict the dominant defect types at a given temperature and composition. This information is crucial for understanding the mechanisms of charge transport. acs.org

Application of Statistical Models for Material Properties

Statistical models, such as Monte Carlo simulations, are employed to bridge the gap between atomistic-level details and macroscopic material properties in bismuth-dysprosium compounds. arxiv.org These methods use statistical mechanics to predict the thermodynamic and electrical properties of materials based on an underlying model of the interactions between their constituent particles.

In the study of dysprosium-doped sodium bismuth titanate (NBT), Monte Carlo simulations have been used in conjunction with a modified Heisenberg model to investigate the ferroelectric properties. arxiv.org By performing simulations at different temperatures and dopant concentrations, researchers can predict the Curie temperature, a critical parameter for ferroelectric materials. arxiv.org These simulations can also generate hysteresis loops, which describe the relationship between polarization and electric field, providing insights into the material's switching behavior. arxiv.org

The input for these statistical models, such as the interaction parameters between different ions, can be derived from first-principles calculations. arxiv.org This multi-scale modeling approach, which combines the accuracy of quantum mechanical calculations with the efficiency of statistical methods, is a powerful strategy for predicting the properties of complex materials like bismuth-dysprosium compounds.

For example, a study on dysprosium-transition metal-based intermetallic alloys utilized a hybrid genetic algorithm-based support vector regression model to predict the magnetocaloric effect. plos.org Such statistical and machine learning models can effectively capture the complex relationships between composition, structure, and functional properties, enabling the prediction and optimization of material performance for specific applications. nanografi.com

Research on Functional Properties and Potential Applications of Bismuth Dysprosium Materials

High Oxide Ion Conductors for Energy Applications

Bismuth(III) oxide (Bi₂O₃) in its high-temperature delta phase (δ-Bi₂O₃) exhibits the highest known oxide ion conductivity, making it a highly attractive material for various energy applications. researchgate.net However, this cubic fluorite structure is only stable in a narrow temperature range. The primary strategy to stabilize this highly conductive phase at lower temperatures is through doping with other elements, including rare-earth metals like dysprosium (Dy). researchgate.net Dysprosium and other co-dopants are selected for their ability to stabilize the cubic phase and enhance conductivity and stability. rsc.orgresearchgate.net

Solid oxide fuel cells (SOFCs) are efficient energy conversion devices, but their high operating temperatures (typically above 800°C) lead to material degradation and high costs. umd.edu The development of electrolyte materials with high ionic conductivity at lower temperatures (below 600°C) is crucial for the commercialization of LT-SOFCs. rsc.orgresearchgate.net Dysprosium-stabilized bismuth oxide (DSB) and its co-doped variations have emerged as leading candidates for this purpose.

Research has demonstrated that co-doping bismuth oxide with dysprosium and other elements like tungsten (W), zirconium (Zr), gadolinium (Gd), or tantalum (Ta) can effectively stabilize the desirable δ-Bi₂O₃ cubic phase at lower temperatures. rsc.orgresearchgate.netresearchgate.netresearchgate.net This stabilization allows for significantly higher ionic conductivity compared to conventional yttria-stabilized zirconia (YSZ) electrolytes in the low-temperature range. umd.eduresearchgate.net

For instance, dysprosium and tungsten co-doped bismuth oxide (DWSB) electrolytes have been developed that stabilize the cubic phase with a total dopant concentration as low as 12 mol%, leading to higher conductivity. researchgate.netresearchgate.net Similarly, dysprosium and zirconium co-doped bismuth oxide (DZSB) has shown high ionic conductivity and excellent stability, making it a promising electrolyte for LT-SOFCs. rsc.orgresearchgate.net Studies on various compositions have aimed to optimize the dopant ratios to maximize conductivity while ensuring long-term phase stability at operating temperatures around 500°C. rsc.orgumd.edu

Material CompositionOperating Temperature (°C)Ionic Conductivity (S cm⁻¹)Key Finding
Dy₀.₀₈W₀.₀₄Bi₀.₈₈O₂-δ (DWSB)650Not specified, but highest in its study groupDouble doping stabilizes the cubic phase with only 12 mol% total dopant, resulting in higher conductivity. researchgate.netresearchgate.net
15 mol% Dy, 5 mol% Zr in Bi₂O₃ (D15Z5SB)5000.037Presents the highest ionic conductivity in its study group at this temperature. rsc.orgresearchgate.net
20 mol% Dy, 5 mol% Zr in Bi₂O₃ (D20Z5SB)5000.007Demonstrates excellent stability over 450 hours of operation. rsc.orgresearchgate.net
(Bi₂O₃)₀.₇(Dy₂O₃)₀.₂₅(Eu₂O₃)₀.₀₅8000.3This ternary system shows higher conductivity than related binary systems. asrjetsjournal.org

The high oxide ion conductivity of dysprosium-doped bismuth oxide also makes it suitable for use in ceramic oxygen generators (COGs) or oxygen transport membranes. researchgate.netresearchgate.netscite.ai These devices use an electrochemical process to separate high-purity oxygen from air or other gas mixtures. researchgate.nettdl.org A voltage is applied across a dense ceramic membrane made of the ion-conducting material, driving oxide ions from the feed side (cathode) to the permeate side (anode), where they recombine to form pure oxygen gas. researchgate.net

In one study, a ceramic oxygen pump was fabricated using a dysprosium and tungsten co-doped bismuth oxide (DWSB) electrolyte with the composition Dy₀.₀₈W₀.₀₄Bi₀.₈₈O₂-δ. researchgate.net This material exhibited high oxygen ion conductivity and good chemical compatibility with the electrode material. researchgate.net An electrolyte-supported membrane (0.75 mm thick) achieved an oxygen flux of 5.9 mL cm⁻² min⁻¹ at 650°C. By using a thinner, electrode-supported membrane (approximately 12 μm), the performance was significantly enhanced, reaching an oxygen flux of 17 mL cm⁻² min⁻¹ at the same temperature under a 2V bias. researchgate.net These results highlight the potential of bismuth-dysprosium materials for high-performance electrochemical oxygen separation. researchgate.net

Materials for Electrocatalysis

Beyond ion conduction, bismuth-based materials are recognized for their electrocatalytic properties, which are valuable for applications such as chemical synthesis and energy conversion. nih.govresearchgate.netacs.org While research on bismuth-dysprosium compounds specifically for electrocatalysis is emerging, the properties of related systems suggest significant potential. Bismuth itself is known to be an excellent electrocatalyst for the reduction of carbon dioxide and nitrogen. nih.gov The modification of bismuth oxides, including through doping with elements like dysprosium, can tune the electronic structure and create oxygen vacancies, which often serve as active sites for catalytic reactions. nih.gov

Compounds based on bismuth niobates doped with rare-earth elements, including dysprosium, have been identified as promising for electrocatalysis. researchgate.net A study on dysprosium oxide/bismuth oxide nanocomposites synthesized via a hydrothermal route showed that the material possesses good electrocatalytic performance. eurekaselect.com The nanocomposite-modified electrode demonstrated enhanced electron transfer compared to a bare electrode, indicating its potential for electrocatalytic applications. eurekaselect.comresearchgate.net Though the study focused on sensor development, the underlying electrocatalytic activity is a key enabling factor.

Magneto-Optical Devices and Photonic Integrated Circuits

Bismuth-substituted iron garnets are leading materials for magneto-optical (MO) applications due to their large Faraday rotation and optical transparency in the near-infrared spectrum. rsc.orgresearchgate.netmdpi.com These properties are essential for creating non-reciprocal optical devices like isolators and circulators, which are critical components for protecting laser sources and managing light paths in photonic integrated circuits (PICs). researchgate.netnsf.govucsb.edu

The substitution of rare-earth elements like dysprosium into the garnet structure allows for the fine-tuning of magnetic and magneto-optical properties. researchgate.netwhiterose.ac.uk Research on cerium-substituted bismuth dysprosium iron garnet (Bi₁.₃Ce₀.₃Dy₁Fe₅O₁₂) demonstrated that thin films of this material could achieve promising magnetic and MO properties. researchgate.net The incorporation of dysprosium can influence properties such as magnetic anisotropy, which is crucial for applications in spintronic devices and magneto-optical storage. rsc.org The combination of bismuth, which enhances Faraday rotation, and dysprosium, which can be used to tune magnetic properties, makes Bi-Dy-IG (Bismuth-Dysprosium-Iron-Garnet) systems highly versatile. rsc.orgoptica.org The goal is to develop materials that can be integrated into PICs, which enable faster and more efficient data transmission by using light instead of electrons. fyla.com

Material SystemKey Property/ApplicationResearch Finding
Bi,Mn co-doped YIGPerpendicular Magnetic Anisotropy (PMA)Bi³⁺ co-doping can reduce the concentration of Mn³⁺ required to induce PMA and simultaneously improves magneto-optical properties. rsc.org
Bi₁.₃Ce₀.₃Dy₁Fe₅O₁₂Magneto-Optical PropertiesThin films prepared on amorphous substrates showed promising magnetic and MO properties for potential applications. researchgate.net
Bi₁₋ₓDyₓFeO₃Multiferroic PropertiesA Dy³⁺ concentration of x=0.30 resulted in a maximum saturation magnetization of 10.89 emu/g and an energy bandgap of 2.81 eV. whiterose.ac.ukwhiterose.ac.uk

Photodegradation Applications (e.g., photocatalytic degradation of pollutants)

Semiconductor photocatalysis is an advanced oxidation process that offers an environmentally friendly method for degrading organic pollutants in water and air. jeb.co.inresearchgate.net Bismuth-based semiconductors, such as Bi₂O₃ and BiOCl, are known to be effective photocatalysts. mdpi.com The combination of bismuth oxide with dysprosium oxide can create nanocomposites with enhanced photocatalytic activity. jeb.co.inresearchgate.net

The improved performance is often attributed to a lower band gap energy and more efficient separation of photogenerated electron-hole pairs. jeb.co.in In a study investigating the photocatalytic degradation of methylene (B1212753) blue dye, a dysprosium oxide/bismuth oxide (Dy₂O₃/Bi₂O₃) nanocomposite was synthesized. jeb.co.in This nanocomposite demonstrated superior photocatalytic activity compared to pure Bi₂O₃ under UV light irradiation. jeb.co.in The study also found that the degradation efficiency was dependent on parameters such as the initial dye concentration, the amount of photocatalyst, and the pH of the solution, with the highest removal rate observed at an alkaline pH. jeb.co.in This research indicates that Dy₂O₃/Bi₂O₃ nanocomposites are effective materials for the remediation of dye-contaminated wastewater. jeb.co.inresearchgate.net

Electrochemical Sensor Development

The electrocatalytic properties of bismuth-dysprosium materials also make them suitable for fabricating sensitive and selective electrochemical sensors. eurekaselect.comresearchgate.net These sensors are used to detect a wide range of chemical and biological molecules. Bismuth film electrodes are an attractive alternative to traditional mercury electrodes due to their low toxicity and comparable analytical performance. mdpi.commaynoothuniversity.ieresearchgate.net

A study focused on the synthesis of a dysprosium oxide/bismuth oxide nanocomposite and its application in an electrochemical sensor for detecting benzoic acid. eurekaselect.com The nanocomposite, composed of polycrystalline cubic Dy₂O₃ and triclinic Bi₂O₃ phases, was used to modify an electrode. eurekaselect.com The modified electrode exhibited enhanced electron transfer and good electro-catalytic activity for the detection of benzoic acid. eurekaselect.comresearchgate.net The sensor showed a wide linear detection range from 0.001 to 2 mM and a low detection limit of 0.18 μM, demonstrating its potential for practical applications in quantitative analysis. eurekaselect.comresearchgate.net

Infrared Luminescence and Photonic Applications

Research into materials containing both bismuth and dysprosium has revealed significant potential for applications in infrared luminescence and photonics. The combination of these elements, often as dopants in various host materials like glasses, can lead to unique and enhanced optical properties.

The co-doping of chalcohalide glasses with bismuth and dysprosium has been shown to drastically enhance infrared fluorescence compared to glasses doped with either element alone. iphy.ac.cn In one study, bismuth/dysprosium co-doped glasses exhibited a full width at half maximum (FWHM) of over 170 nm, a particularly large value for rare-earth doped chalcohalide glasses. iphy.ac.cn This enhanced and broad gain spectrum suggests significant potential for the development of broadband fiber amplifiers. iphy.ac.cn

In borate (B1201080) glass systems, the introduction of dysprosium and bismuth yields promising luminescent characteristics. Dysprosium-doped barium bismuth borate glasses, for example, exhibit intense emission bands in the blue and yellow visible regions. inoe.ro Analysis of their color chromaticity coordinates suggests these materials are suitable for applications in lasers, light-emitting diodes (LEDs), and display devices. inoe.ro Similarly, investigations into dysprosium-doped lithium-bismuth-borate glasses have highlighted their potential for use in white light-emitting diodes (w-LEDs) and visible laser applications. researchgate.net The incorporation of heavy metal oxides like bismuth can reduce phonon energy, which in turn enhances possible radiative transitions. inoe.ro

The synergy between bismuth and dysprosium ions is also noted in materials designed for spectral conversion. Materials co-doped with Bi³⁺ and Dy³⁺ are considered potential spectral converters for solar cells and next-generation solid-state light sources. mdpi.com The broad and intense absorption bands characteristic of Bi³⁺ allow for effective energy transfer to Dy³⁺ ions, resulting in intense visible light emission. mdpi.com Research on Dy³⁺ ions doped into a bismuth borate glass matrix with other components (ZnO, Pb₃O₄, AlF₃) has identified that a 1 mol% concentration of Dy³⁺ is optimal for optoelectronic device applications, including lasers and white LEDs. jetir.org

Table 1: Luminescence Properties of Bismuth-Dysprosium Doped Materials

Material SystemDopantsEmission RegionKey FindingsPotential Applications
Chalcohalide GlassBismuth/DysprosiumInfraredDrastically enhanced fluorescence; FWHM >170 nm. iphy.ac.cnBroadband fiber amplifiers. iphy.ac.cn
Barium Bismuth Borate GlassDysprosiumVisible (Blue, Yellow)Intense emission bands; suitable color chromaticity. inoe.roLasers, LEDs, display devices. inoe.ro
Lithium Bismuth Borate GlassDysprosiumVisiblePotential for white light emission. researchgate.netWhite LEDs, visible lasers. researchgate.net
General OxidesBi³⁺/Dy³⁺VisibleEffective energy transfer from Bi³⁺ to Dy³⁺. mdpi.comSpectral converters for solar cells, solid-state lighting. mdpi.com
Bismuth Borate Zinc Lead Alumina Fluoride GlassDy³⁺Visible/NIROptimized at 1 mol% Dy³⁺ for radiative properties. jetir.orgLasers, white LEDs. jetir.org

Sputtering Target Development for Thin Film Deposition

Sputtering targets composed of bismuth and dysprosium, typically in combination with other elements, are crucial for fabricating thin films used in advanced optical and electronic devices. These targets are employed in physical vapor deposition (PVD) and chemical vapor deposition (CVD) processes to deposit high-quality, uniform films. americanelements.comsamaterials.com

A notable example is the Bismuth Dysprosium Iron Gallate (Bi₂DyFe₄GaO₁₂) sputtering target. americanelements.com Manufacturers produce these targets with high purity (often 99.99%) and high density to ensure the reliability and quality of the deposited film. americanelements.comsputtertargets.net The small average grain sizes of the target material are also a key factor for applications in the semiconductor, display, and optical industries. americanelements.com

These specialized sputtering targets are essential for a range of applications:

Thin Film Deposition: They are fundamental for creating high-precision layers for electronic devices and optical coatings. samaterials.com

Semiconductor Manufacturing: The targets provide reliable and consistent performance for fabricating integrated circuits and other microelectronic components. samaterials.com

Display Technology: They are used in the production of high-quality displays through precise sputtering processes. samaterials.com

Research and Development: These targets serve as critical components for experimental surface engineering and the study of new materials. samaterials.com

Bismuth-dysprosium based sputtering targets are available in various standard and custom configurations, including planar, rotary, and other shapes to fit diverse process equipment. americanelements.com They can be engineered for compatibility with both older sputtering systems and modern large-area coating equipment used for applications like solar energy or fuel cells. americanelements.com

Table 2: Properties and Applications of Bismuth Dysprosium Iron Gallate Sputtering Targets

PropertyDescriptionSource
Composition Bismuth Dysprosium Iron Gallate (e.g., Bi₂DyFe₄GaO₁₂) americanelements.com
Purity High Purity, up to 99.99% americanelements.comsputtertargets.net
Primary Use Thin film deposition via PVD and CVD americanelements.comsamaterials.com
Key Industries Semiconductor, Optical, Display Technology americanelements.comsamaterials.com
Specific Applications Integrated circuits, optical coatings, high-quality displays, R&D samaterials.com
Available Forms Monoblock or bonded; Planar, rotary (cylindrical), round, rectangular, custom shapes americanelements.com

Q & A

Basic Research Questions

Q. What synthesis methods are commonly used for bismuth-dysprosium compounds, and how do they affect structural homogeneity?

  • Methodological Answer : Solid-state reaction and sol-gel synthesis are widely employed. For example, stoichiometric mixtures of Bi₂O₃ and Dy₂O₃ are calcined at 800–1000°C for 12–24 hours to form Bi₁₋ₓDyₓFeO₃. Sol-gel methods using citric acid as a chelating agent yield finer particle sizes (~50 nm) but require controlled pH and annealing to avoid secondary phases. Structural homogeneity is verified via X-ray diffraction (XRD) and Rietveld refinement .

Q. Which characterization techniques are critical for analyzing bismuth-dysprosium multiferroics?

  • Methodological Answer :

  • Structural : XRD for phase purity, Raman spectroscopy for lattice vibrations.
  • Morphological : Scanning electron microscopy (SEM) for grain size (e.g., 1–5 µm in solid-state synthesis).
  • Functional : Piezoelectric force microscopy (PFM) for ferroicity, SQUID magnetometry for magnetic hysteresis loops.
    Cross-referencing data from these techniques ensures accurate interpretation of multiferroic behavior .

Q. How do researchers establish baseline optical properties of Dy³⁺-doped bismuth compounds?

  • Methodological Answer : UV-Vis-NIR spectroscopy identifies Dy³⁺ absorption bands (e.g., ⁶H₁₅/₂ → ⁶F₁₁/₂ transitions at ~800 nm). Photoluminescence (PL) spectra at 300–800 nm excitation quantify emission intensity ratios (e.g., yellow/blue ratio for defect analysis). Calibration against undoped BiFeO₃ controls isolates Dy-specific effects .

Advanced Research Questions

Q. How does dysprosium substitution tune the magnetoelectric coupling in bismuth ferrite, and what experimental designs optimize this property?

  • Methodological Answer : Dy³⁺ substitution at Bi³⁺ sites induces lattice distortion, altering Fe-O-Fe bond angles and enhancing magnetoelectric coupling. To optimize:

  • Use combinatorial thin-film deposition (e.g., pulsed laser deposition) with gradient doping (0–15% Dy).
  • Measure coupling via dynamic magnetoelectric coefficient (α_E) under varying magnetic fields (0–2 T).
    Conflicting reports on coupling strength (e.g., 10–200 mV/cm·Oe) may arise from differences in oxygen vacancy concentration, addressed through controlled atmosphere annealing .

Q. What strategies resolve contradictions in reported dielectric properties of Dy-doped BiFeO₃?

  • Methodological Answer : Discrepancies in dielectric constant (ε_r = 200–1000 at 1 kHz) often stem from:

  • Measurement artifacts : Electrode polarization effects minimized using guard-ring capacitors.
  • Frequency dispersion : Conductivity relaxation analysis via impedance spectroscopy (e.g., Cole-Cole plots).
  • Sample porosity : Density measurements (Archimedes’ method) correlate ε_r with relative density (≥95% ideal).
    Meta-analysis of synthesis conditions (e.g., sintering temperature vs. ε_r) identifies optimal protocols .

Q. How can researchers design experiments to isolate Dy³⁺'s role in enhancing photocatalytic activity in bismuth-based oxides?

  • Methodological Answer :

  • Control groups : Compare Dy-doped BiVO₄ with La³⁺/Y³⁺-doped analogs under identical bandgap conditions.
  • Activity metrics : Quantify methylene blue degradation rates under AM 1.5G solar simulation.
  • Mechanistic analysis : Electron paramagnetic resonance (EPR) detects oxygen vacancy generation, while Mott-Schottky plots confirm Fermi level shifts.
    Contradictory results may arise from undefined defect states, requiring photoelectrochemical impedance spectroscopy (PEIS) .

Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory magnetic susceptibility data in Dy-Bi compounds?

  • Methodological Answer :

  • Tabulate data with synthesis parameters (e.g., doping %, annealing time).
  • Use Arrott plots to distinguish intrinsic ferromagnetism from superparamagnetic impurities.
  • Discuss anomalies via Williamson-Hall analysis of XRD peak broadening to correlate strain and magnetic disorder .

Q. What frameworks ensure rigorous formulation of research questions for bismuth-dysprosium studies?

  • Methodological Answer : Apply the PICOT framework:

  • P opulation: Dy-doped BiFeO₃ thin films.
  • I ntervention: 10% Dy substitution.
  • C omparison: Undoped BiFeO₃.
  • O utcome: Magnetoelectric coefficient ≥150 mV/cm·Oe.
  • T ime: 6-month stability testing.
    Complement with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize translational potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.